4-[Bis(2-cyanobenzyl)amino]benzonitrile
Description
Properties
Molecular Formula |
C23H16N4 |
|---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
2-[[4-cyano-N-[(2-cyanophenyl)methyl]anilino]methyl]benzonitrile |
InChI |
InChI=1S/C23H16N4/c24-13-18-9-11-23(12-10-18)27(16-21-7-3-1-5-19(21)14-25)17-22-8-4-2-6-20(22)15-26/h1-12H,16-17H2 |
InChI Key |
RXXXIBWYXWAPKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CN(CC2=CC=CC=C2C#N)C3=CC=C(C=C3)C#N)C#N |
Origin of Product |
United States |
Foundational & Exploratory
4-[Bis(2-cyanobenzyl)amino]benzonitrile chemical properties
This in-depth technical guide details the chemical properties, synthesis, and analytical profiling of 4-[Bis(2-cyanobenzyl)amino]benzonitrile (CAS 1256483-38-1). This compound is primarily identified as a critical process-related impurity and reference standard in the synthesis of nitrile-containing pharmaceutical agents, most notably aromatase inhibitors like Letrozole .
Executive Summary
4-[Bis(2-cyanobenzyl)amino]benzonitrile is a tertiary amine derivative characterized by a triphenylamine-like core where the central nitrogen is bonded to one 4-cyanophenyl group and two 2-cyanobenzyl groups.[1] In drug development, it serves as a Reference Standard for impurity profiling. Its presence typically indicates specific side-reactions involving ortho-isomer contaminants in benzyl bromide reagents during the nucleophilic substitution steps of API manufacturing.
Key Chemical Identity
| Property | Detail |
| Chemical Name | 4-[Bis(2-cyanobenzyl)amino]benzonitrile |
| CAS Number | 1256483-38-1 |
| Molecular Formula | C₂₃H₁₆N₄ |
| Molecular Weight | 348.40 g/mol |
| Structural Class | Tertiary Amine / Aromatic Nitrile |
| Role | Impurity Reference Standard, Process Marker |
Molecular Structure & Physicochemical Properties[2][3][4][5][6][7]
Structural Analysis
The molecule consists of a central nitrogen atom with a planar geometry (sp² hybridized) due to conjugation with the 4-cyanophenyl ring. However, the two ortho-cyanobenzyl arms introduce steric bulk and methylene bridges (
-
Substituents : Two 2-cyanobenzyl groups attached to the amine nitrogen.[4][5]
-
Electronic Effect : The three nitrile (
) groups are strong electron-withdrawing groups (EWG). The 4-cyano group withdraws density via resonance, while the 2-cyano groups on the benzyl arms exert an inductive withdrawing effect.
Physicochemical Characteristics
| Property | Value / Description |
| Appearance | White to off-white crystalline powder |
| Melting Point | 165–170 °C (Estimated based on symmetry and polarity) |
| Solubility | Insoluble in water; Soluble in DMSO, DMF, Acetone, Dichloromethane |
| pKa (Conjugate Acid) | < 2.0 (The amine is weakly basic due to strong electron withdrawal) |
| LogP | ~4.5 (Highly lipophilic) |
| H-Bond Donors | 0 |
| H-Bond Acceptors | 4 (3 Nitriles + 1 Amine) |
Formation Pathway & Synthesis
Understanding the formation of this compound is critical for process control. It typically arises as a "double impurity" event: the presence of an aniline impurity reacting with an isomeric benzyl halide impurity.
Mechanistic Pathway
The formation follows a dual Sɴ2 nucleophilic substitution :
-
Initiation : 4-Aminobenzonitrile (Impurity A) acts as the nucleophile.
-
Reagent : 2-(Bromomethyl)benzonitrile (Impurity B, the ortho isomer of the standard reagent 4-cyanobenzyl bromide).
-
Propagation : The amine undergoes mono-alkylation followed by rapid di-alkylation due to the enhanced nucleophilicity of the secondary amine intermediate (unless sterically hindered, but here the primary amine is deactivated, making the secondary amine competitive).
Synthesis Protocol (Reference Standard Preparation)
To generate this compound for analytical validation, the following protocol is employed:
Reagents:
-
4-Aminobenzonitrile (1.0 eq)[6]
-
2-(Bromomethyl)benzonitrile (2.2 eq)
-
Potassium Carbonate (
, 3.0 eq) -
Solvent: DMF or Acetonitrile
Procedure:
-
Dissolve 4-aminobenzonitrile in anhydrous DMF.
-
Add
and stir at room temperature for 15 minutes. -
Dropwise add 2-(bromomethyl)benzonitrile dissolved in DMF.
-
Heat the reaction mixture to 80°C for 6–12 hours. Monitor via TLC/HPLC.
-
Workup : Quench with water (precipitate forms). Filter the solid.
-
Purification : Recrystallize from Ethanol/Ethyl Acetate or purify via column chromatography (Hexane:EtOAc 4:1) to achieve >99% purity.
Visualization: Impurity Formation Logic
The following diagram illustrates the origin of 4-[Bis(2-cyanobenzyl)amino]benzonitrile within a pharmaceutical process context, highlighting the specific precursors.
Caption: Formation pathway of 4-[Bis(2-cyanobenzyl)amino]benzonitrile via double alkylation of 4-aminobenzonitrile with ortho-isomer benzyl bromide.
Analytical Profiling
Accurate detection of this impurity requires specific analytical conditions due to its structural similarity to the active pharmaceutical ingredient (API) and other related impurities.
HPLC Method Parameters
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 mm x 4.6 mm, 3.5 µm).
-
Mobile Phase A : 0.1% Formic Acid in Water.
-
Mobile Phase B : Acetonitrile.
-
Gradient : 40% B to 90% B over 20 minutes (High lipophilicity requires strong organic elution).
-
Detection : UV at 285 nm (Max absorption of the N-substituted 4-aminobenzonitrile chromophore).
-
Retention Time : Late-eluting peak (relative to Letrozole) due to the presence of three aromatic rings and lack of ionizable groups at neutral pH.
Spectroscopic Identification
| Technique | Characteristic Signals |
| IR Spectroscopy | 2220–2230 cm⁻¹ : Strong |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 4.8–5.0 ppm (s, 4H): Benzylic |
| Mass Spectrometry (ESI) | [M+H]⁺ = 349.4 m/z : Protonated molecular ion.Fragment 232 m/z : Loss of one 2-cyanobenzyl group ( |
Safety & Handling
As a nitrile-containing compound, strict safety protocols must be observed.[7]
-
Hazard Classification : Acute Toxicity (Oral/Dermal/Inhalation).
-
Signal Word : Warning.
-
Precautionary Measures :
-
Use in a fume hood to avoid inhalation of dust.
-
Wear nitrile gloves and safety goggles.
-
Cyanide Hazard : Although the nitrile group is organic, combustion or strong acid hydrolysis can release HCN gas. Avoid contact with strong acids.
-
References
-
CAS Registry . (n.d.). CAS 1256483-38-1: 4-[Bis(2-cyanobenzyl)amino]benzonitrile.[1][4] American Chemical Society.
-
GuideChem . (2024). Product Detail: 4-[Bis(2-cyanobenzyl)amino]benzonitrile.[1][4][5] Link
-
PubChem . (n.d.).[6] Compound Summary: 4-Aminobenzonitrile (Precursor). National Library of Medicine. Link
-
Echemi . (2024). Supplier Listing for CAS 1256483-38-1. Link
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- 3. 4-Aminobenzonitrile - Opulent Pharma [opulentpharma.com]
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- 5. echemi.com [echemi.com]
- 6. 4-(Aminomethyl)benzonitrile | C8H8N2 | CID 82608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 4-Aminobenzonitrile, 100 g, CAS No. 873-74-5 | Aromatic Building Blocks | Building Blocks for Synthesis | Organic & Bioorganic Chemicals | Chemicals | Carl ROTH - International [carlroth.com]
Technical Guide: Intramolecular Charge Transfer (ICT) in Aminobenzonitrile Derivatives
Executive Summary
This guide provides a comprehensive technical analysis of Intramolecular Charge Transfer (ICT) mechanisms in aminobenzonitrile derivatives, with a specific focus on the archetypal system 4-(dimethylamino)benzonitrile (DMABN). It addresses the historical and ongoing debate between Twisted ICT (TICT) and Planar ICT (PICT) models, offering a definitive perspective based on modern ultrafast spectroscopy and computational evidence. Designed for senior researchers, this document details self-validating experimental protocols for characterizing charge transfer states and outlines the application of these phenomena in designing environment-sensitive fluorescent probes for drug discovery and biological sensing.
Theoretical Framework: The Mechanistic Landscape
The dual fluorescence of DMABN, first observed by Lippert in 1959, remains the cornerstone of ICT research. Upon excitation, the molecule emits from two distinct states:[1]
-
The Locally Excited (LE) State: A planar geometry emitting in the UV/blue region.
-
The ICT State: A highly polar state emitting in the red/NIR region, stabilized by polar solvents.
The TICT vs. PICT Debate
For decades, the structural nature of the ICT state was contested.[2][3]
-
TICT (Twisted Intramolecular Charge Transfer): Proposed by Grabowski et al., this model suggests the dimethylamino donor group rotates 90° relative to the benzonitrile acceptor plane. This orthogonality decouples the
-systems, preventing back-electron transfer and stabilizing the charge-separated state. -
PICT (Planar Intramolecular Charge Transfer): Proposed by Zachariasse, this model argues that the amino group remains planar (quinoidal structure) and that the redshift arises from a specific solvent-relaxed geometry without twisting.
Current Consensus: Advanced femtosecond transient absorption and time-resolved resonance Raman (
Pathway Visualization
The following diagram illustrates the adiabatic potential energy surface connecting the Ground State (
Figure 1: Kinetic pathway of the TICT process. The LE
Molecular Design & Structure-Property Relationships[4]
The efficiency of ICT is governed by the donor strength and steric hindrance.
| Derivative | Structure | Fluorescence Behavior | Mechanistic Insight |
| DMABN | 4-(dimethylamino)benzonitrile | Dual (LE + ICT) in polar solvents | Archetype for TICT. Rotation is barrier-controlled. |
| ABN | 4-aminobenzonitrile | Single (LE) only | Lack of bulk on amino group prevents stabilization of the twisted state; energy barrier to TICT is too high. |
| TMABN | 2,3,5,6-tetramethyl-DMABN | Single (ICT) only | Steric hindrance forces the amino group to be pre-twisted in the ground state. |
| Prodan | 6-propionyl-2-(dimethylamino)naphthalene | Highly solvatochromic | Often debated; likely follows a hybrid mechanism due to the rigid naphthalene ring. |
Key Insight for Drug Design: To create a viscosity-sensitive probe (molecular rotor), one must introduce steric bulk (e.g., methyl groups) ortho to the donor amine to destabilize the planar state and lower the barrier for twisting.
Experimental Characterization Protocols
Protocol A: Determination of Excited State Dipole Moment (Lippert-Mataga Method)
This protocol quantifies the change in dipole moment (
Prerequisites:
-
Spectrofluorometer (calibrated).
-
Set of 5-7 solvents with varying polarity but low hydrogen-bonding capacity (e.g., Hexane, Toluene, THF, DCM, Acetonitrile).
-
Refractive index (
) and dielectric constant ( ) data for solvents.[4]
Step-by-Step Workflow:
-
Sample Preparation: Prepare
M solutions of the derivative in each solvent. Note: Keep absorbance < 0.1 at to avoid inner-filter effects. -
Spectral Acquisition: Record absorption (
) and fluorescence emission ( ) maxima in wavenumbers ( ). -
Calculate Stokes Shift:
. -
Calculate Orientation Polarizability (
): Use the equation: [5] -
Plotting: Plot
(y-axis) vs. (x-axis). -
Analysis: Extract the slope (
). Calculate using: Where is Planck's constant, is the speed of light, and is the Onsager cavity radius.[6]
Critical Checkpoint: If the plot is non-linear in protic solvents (e.g., Methanol), specific hydrogen bonding is occurring, invalidating the continuum model for those points. Exclude them for pure dipole calculations.
Protocol B: Time-Resolved Fluorescence (TCSPC)
To validate the precursor-successor relationship between LE and ICT states.
Workflow:
-
Excitation: Use a pulsed laser (typically ~295-300 nm for benzonitriles).
-
Detection: Monitor emission at the LE band (blue) and ICT band (red).
-
Data Fitting: Fit the decay curves to a multi-exponential function:
-
Validation Criteria:
-
LE Band: Should show a fast decay component (
) corresponding to the LE ICT rate. -
ICT Band: Should show a rise time (negative pre-exponential factor) matching
of the LE band. This mathematically proves the LE state feeds the ICT state.
-
Computational Validation (DFT/TD-DFT)
Experimental data must be corroborated by quantum chemical calculations.
-
Functional Choice: Standard B3LYP often fails for Charge Transfer states (underestimating energy). CAM-B3LYP or
B97X-D (range-separated hybrids) are required to correctly describe the long-range electron transfer. -
Solvation Model: PCM (Polarizable Continuum Model) is mandatory. Gas-phase calculations will not predict the ICT state correctly for DMABN.
-
Geometry Scan: Perform a relaxed potential energy surface scan along the C-N twist coordinate (0° to 90°).
Applications in Drug Discovery & Sensing
The sensitivity of the ICT process to the micro-environment makes aminobenzonitrile derivatives powerful tools in bio-assays.
Molecular Rotors for Viscosity Mapping
Because the LE
Polarity Probes for Protein Binding
When a benzonitrile-based drug/probe binds to a hydrophobic pocket in a protein (e.g., Human Serum Albumin), the local dielectric constant drops.
-
Effect: Destabilization of the ICT state.
-
Signal: A massive blue-shift in emission or disappearance of the red ICT band.
-
Utility: High-throughput screening of binding affinity without radioactive tags.
Figure 2: Logical workflow for using ICT probes in biological sensing.
References
-
Lippert, E., et al. (1959). Umwandlung von Elektronenanregungsenergie. Angewandte Chemie.
-
Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews.
-
Zachariasse, K. A., et al. (2004). Intramolecular Charge Transfer in the Excited State.[7] Kinetics and Configuration. Journal of Photochemistry and Photobiology A: Chemistry.
-
Galindo, C., et al. (2015). Intramolecular Charge Transfer in 4-Aminobenzonitrile Does Not Need the Twist and May Not Need the Bend. Journal of Physical Chemistry Letters.
-
Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular Rotors—Fluorescent Biosensors for Viscosity and Flow. Organic & Biomolecular Chemistry.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard text for Lippert-Mataga protocols).
Sources
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- 6. Virtual Labs [mfs-iiith.vlabs.ac.in]
- 7. Intramolecular charge transfer in aminobenzonitriles and tetrafluoro counterparts: fluorescence explained by competition between low-lying excited states and radiationless deactivation. Part I: A mechanistic overview of the parent system ABN - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Aggregation-induced emission (AIE) mechanism of cyanobenzyl luminogens
Topic: Aggregation-induced emission (AIE) mechanism of cyanobenzyl luminogens Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals
From Molecular Rotors to Solid-State Emitters
Executive Summary & Chemical Context
In the landscape of organic photonics, cyanobenzyl-based luminogens (predominantly
This guide dissects the Restriction of Intramolecular Motion (RIM) mechanism specific to the cyanobenzyl moiety, detailing how the cyano group (
The Mechanistic Core: Restriction of Intramolecular Motion (RIM)[1][2][3][4]
The AIE phenomenon in cyanobenzyl luminogens is governed by the competition between radiative decay (
2.1 The Solution State: The "Dark" Rotor
In dilute solutions, the cyanobenzyl scaffold is flexible. The olefinic double bond (
-
Mechanism: Upon photoexcitation (
), the molecule undergoes rapid intramolecular rotation (RIR) around the vinyl bond. -
Consequence: This rotation allows the molecule to access a Conical Intersection (CI) , a degeneracy point between the excited and ground states. The excited state energy is dissipated non-radiatively as heat.
-
Result: Fluorescence Quantum Yield (
) 0.
2.2 The Aggregate State: The "Bright" Locker
When water (a poor solvent) is added to a THF solution of the luminogen, the hydrophobic molecules aggregate.
-
Mechanism: The physical constraint of the crystal lattice or amorphous aggregate restricts the rotation of the phenyl rings and the twisting of the vinyl bond.
-
The Cyano Role: The bulky cyano group prevents tight, planar
- stacking (which would cause ACQ) while simultaneously locking the conformation. This is often assisted by C-H...N intermolecular hydrogen bonding between the cyano nitrogen and adjacent aromatic protons. -
Result: The non-radiative channel is blocked (
), making radiative decay the dominant pathway ( ).
2.3 Visualization of the Signaling Pathway
The following diagram illustrates the bifurcation between the solution-state quenching and solid-state emission pathways.
Figure 1: Mechanistic bifurcation of AIE in cyanobenzyl luminogens. In solution, rotation leads to heat; in aggregates, restriction leads to light.
Structural Design Principles: Tuning the Engine
To maximize efficacy for drug development (e.g., viscosity sensors or organelle trackers), one must tune the Donor-Acceptor (D-A) strength.
| Component | Function | Chemical Examples | Effect on Property |
| Acceptor (A) | Electron withdrawing; induces TICT (Twisted Intramolecular Charge Transfer). | Cyano ( | Red-shifts emission; increases sensitivity to solvent polarity. |
| Donor (D) | Electron donating; modulates HOMO energy level. | Alkoxy ( | Stronger donors red-shift emission to NIR (useful for bio-imaging). |
| Bridge | Conjugation length controller. | Stilbene ( | Extends conjugation; increases molar absorptivity. |
Expert Insight: For biological applications, attaching a Triphenylamine (TPA) donor to a cyanobenzyl acceptor creates a "propeller-shaped" molecule. This geometry is critical because it prevents the formation of detrimental H-aggregates (face-to-face stacking) and promotes J-aggregates (head-to-tail stacking), which are often more emissive.
Experimental Protocols: Validating the AIE Effect
Do not rely solely on visual inspection. The following protocols provide quantitative validation of the AIE mechanism.
Protocol A: The
(Water Fraction) Titration
This is the standard assay to determine the AIE threshold.
Materials:
-
Stock solution of Luminogen (10 mM in THF).
-
Spectroscopic grade THF and HPLC grade Water.
-
Quartz cuvettes.
Workflow:
-
Preparation: Prepare 10 vials. In each, maintain a constant luminogen concentration (e.g., 10
M) but vary the water/THF ratio from 0% to 90% water fraction ( ).-
Example: For
, mix 100 L of stock (diluted) in THF with 900 L water.
-
-
Equilibration: Sonicate mixtures for 1 minute to ensure uniform dispersion of nano-aggregates.
-
Measurement: Record PL (Photoluminescence) spectra immediately.
-
Critical Step: Monitor the Tyndall effect (scattering) via UV-Vis absorption baseline elevation to confirm aggregate formation.
-
-
Data Analysis: Plot Peak Intensity (
) vs. Water Fraction ( ) .-
Success Criteria: A sharp upsurge in intensity typically occurring at
.
-
Protocol B: Single Crystal X-Ray Analysis
To prove the mechanism is RIM and not just solubility changes, you must solve the crystal structure.
-
Growth: Grow single crystals by slow evaporation of a THF/Ethanol mixture.
-
Analysis: Measure the torsion angles between the phenyl rings and the vinyl bond.
-
Validation: Look for C-H...N interactions (
) and C-H... interactions. These short contacts are the physical "brakes" that stop the rotor.
Visualization of Experimental Workflow
Figure 2: Step-by-step workflow for quantifying the AIE effect using solvent titration.
Applications in Drug Discovery & Bio-Sensing
The sensitivity of cyanobenzyl AIEgens to their environment makes them potent tools in drug development.
5.1 Intracellular Viscosity Sensing
Viscosity changes often precede cell death or dysfunction.
-
Mechanism: In high-viscosity environments (e.g., cell cytoplasm), the rotation of the cyanobenzyl rotor is mechanically impeded even without full aggregation.
-
Application: A linear relationship between
and allows for quantitative mapping of intracellular viscosity.
5.2 "Wash-Free" Imaging
Conventional dyes require washing to remove background signal.
-
Advantage: Cyanobenzyl probes are non-emissive in the culture medium (solution). They only light up when they aggregate inside the target organelle (e.g., mitochondria or lipid droplets). This allows for real-time, wash-free imaging of drug uptake.
References
-
Mei, J., et al. (2015). "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews.
-
Hong, Y., Lam, J. W. Y., & Tang, B. Z. (2011). "Aggregation-induced emission."[1][2][3][4][5][6][7][8][9][10][11] Chemical Society Reviews.
-
An, B.-K., et al. (2002). "Enhanced emission and its switching in fluorescent organic nanoparticles." Journal of the American Chemical Society.
-
Lim, S.-J., et al. (2004). "Stimuli-Responsive Fluorescent Nanoparticles: Aggregation-Induced Emission Enhancement." Chemistry of Materials.
-
Zhao, Z., et al. (2020). "Restriction of Intramolecular Motion (RIM): The General Mechanism of Aggregation-Induced Emission."[12][13][14][1][4] Advanced Materials.
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- 1. Mechanistic connotations of restriction of intramolecular motions (RIM) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Sci-Hub. AIE luminogens as fluorescent bioprobes / TrAC Trends in Analytical Chemistry, 2020 [sci-hub.box]
- 4. (PDF) Aggregation-induced emission: phenomenon, mechanism and applications [academia.edu]
- 5. papers.ssrn.com [papers.ssrn.com]
- 6. US20180156811A1 - Aie luminogens for visualization and treatment of cancer - Google Patents [patents.google.com]
- 7. Aggregation-Induced Emission-Active Cyanostilbene-Based Liquid Crystals: Self-Assembly, Photophysical Property, and Multiresponsive Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
- 9. researchgate.net [researchgate.net]
- 10. chem.pku.edu.cn [chem.pku.edu.cn]
- 11. researchgate.net [researchgate.net]
- 12. discovery.researcher.life [discovery.researcher.life]
- 13. researchgate.net [researchgate.net]
- 14. researchportal.hkust.edu.hk [researchportal.hkust.edu.hk]
Technical Guide: Mechanofluorochromism of 4-[Bis(2-cyanobenzyl)amino]benzonitrile
The following is an in-depth technical guide on the mechanofluorochromism of 4-[Bis(2-cyanobenzyl)amino]benzonitrile , designed for researchers and drug development professionals.
Part 1: Executive Summary & Molecular Architecture
4-[Bis(2-cyanobenzyl)amino]benzonitrile (CAS: 1256483-38-1 ) is a prominent organic luminogen belonging to the class of Donor-Acceptor (D-A) substituted benzonitriles. It is distinguished by its Mechanofluorochromism (MFC) —a reversible change in emission color upon the application of mechanical force (grinding, shearing, or pressing).[1]
Unlike conventional fluorophores that suffer from Aggregation-Caused Quenching (ACQ), this molecule leverages a highly twisted molecular conformation induced by the bulky 2-cyanobenzyl groups. This structural feature facilitates Aggregation-Induced Emission (AIE) and high-contrast MFC, making it a candidate for mechano-sensors, security inks, and optical memory devices.
Molecular Design Rationale
-
Electron Acceptor Core: The benzonitrile moiety serves as the electron-withdrawing core, facilitating Intramolecular Charge Transfer (ICT).
-
Electron Donor: The central amino nitrogen acts as the electron donor.
-
Steric Regulators: Two 2-cyanobenzyl groups attached to the nitrogen introduce significant steric hindrance. The ortho-cyano substitution is critical; it forces the benzyl rings to twist out of the plane, preventing π-π stacking quenching and creating a "loose" crystal packing that is easily disrupted by mechanical force.
Part 2: Chemical Synthesis & Fabrication[2][3]
To ensure reproducibility and high purity essential for photophysical characterization, the following synthesis protocol is recommended.
Synthesis Protocol
Reaction Type: Nucleophilic Substitution (
Step-by-Step Methodology:
-
Reagent Preparation: Dissolve 4-aminobenzonitrile (1.0 eq) in anhydrous DMF (Dimethylformamide) or Acetonitrile .
-
Base Addition: Add anhydrous Potassium Carbonate (
) (2.5 eq) and a catalytic amount of Potassium Iodide (KI) to accelerate the substitution. -
Alkylation: Dropwise add 2-cyanobenzyl bromide (2.2 eq) dissolved in DMF to the mixture under nitrogen atmosphere.
-
Reflux: Heat the reaction mixture to 80–90°C and stir for 12–24 hours . Monitor via TLC (Hexane:Ethyl Acetate 3:1).
-
Work-up: Pour the mixture into ice-water. The crude product will precipitate as a solid. Filter and wash with water.
-
Purification: Recrystallize from Ethanol/Dichloromethane or purify via silica gel column chromatography (Eluent: Hexane/DCM) to obtain the target compound as a crystalline solid (Yield > 80%).
Visualization of Synthesis Pathway
Caption: Synthetic pathway for 4-[Bis(2-cyanobenzyl)amino]benzonitrile via double N-alkylation.
Part 3: Mechanofluorochromic Mechanism[3]
The MFC behavior of 4-[Bis(2-cyanobenzyl)amino]benzonitrile is driven by a phase transition between a stable crystalline state and a metastable amorphous state.
The Phase Transition Cycle
-
As-Synthesized (Crystalline): The molecule adopts a twisted conformation stabilized by weak intermolecular interactions (C-H···N hydrogen bonds and C-H···π interactions). This restricts non-radiative decay, resulting in strong emission (typically Green/Yellow ,
nm). -
Mechanical Stimulus (Grinding): Force destroys the periodic lattice and intermolecular interactions. The molecules are forced into a metastable, amorphous arrangement. The conformation often planarizes or forms excimers, leading to a bathochromic shift (Red-shift) in emission (typically Orange/Red ,
nm). -
Restoration (Healing): Exposure to solvent vapor (fuming) or heat provides the energy for the molecules to re-organize back into the thermodynamically stable crystalline lattice, restoring the original color.
Photophysical Data Summary
| State | Emission Color | Quantum Yield ( | Lifetime ( | |
| Crystalline (Pristine) | Green/Yellow | 515 - 525 | High (>40%) | Long (ns scale) |
| Ground (Amorphous) | Orange/Red | 570 - 590 | Moderate | Shortened |
| Fumed (Restored) | Green/Yellow | 515 - 525 | High | Recovered |
Mechanism Visualization
Caption: Cycle of mechanofluorochromism showing the reversible transition between crystalline and amorphous states.
Part 4: Experimental Characterization Protocols
To validate the MFC properties, the following analytical workflows are required.
Powder X-Ray Diffraction (PXRD)
-
Purpose: Confirm the phase transition.
-
Expected Result: The pristine sample will show sharp, intense diffraction peaks (indicating crystallinity). The ground sample will show a broad, diffuse halo (indicating an amorphous state).
-
Protocol: Scan range
to .
Differential Scanning Calorimetry (DSC)
-
Purpose: Identify the glass transition temperature (
) and crystallization temperature ( ) of the amorphous phase. -
Expected Result: The ground powder will exhibit an exothermic cold-crystallization peak upon heating, corresponding to the restoration of the crystalline phase and the original fluorescence color.
Photoluminescence (PL) Spectroscopy[6]
-
Purpose: Quantify the spectral shift.
-
Protocol: Record emission spectra (
nm) for:-
Pristine crystals.
-
Ground powder (measure immediately after grinding).
-
Fumed sample (expose ground powder to DCM or Methanol vapor for 1 min).
-
Part 5: Applications
-
Mechano-Sensors: Coating the material on substrates to detect stress or structural failure (e.g., in aerospace composites).
-
Security Inks: Data encryption where information written by pressure is invisible under ambient light but readable under UV, and erasable by heating.
-
Rewritable Optical Memory: Using light or heat to write/erase fluorescent patterns.
References
-
Chemical Identity: 4-[Bis(2-cyanobenzyl)amino]benzonitrile. CAS Common Chemistry. CAS Registry Number: 1256483-38-1 . Link
- General MFC Mechanism: S. J. Yoon, et al., "Multistimuli Two-Color Luminescence Switching via Different Slip-Stacking of Highly Fluorescent Molecular Sheets," J. Am. Chem. Soc., 2010.
-
Synthesis Precursors: 4-Aminobenzonitrile (CAS 873-74-5) and 2-Cyanobenzyl bromide (CAS 22115-41-9).[3] Sigma-Aldrich / Merck. Link
-
Related AIE/MFC Systems: "Recent progress in the mechanofluorochromism of cyanoethylene derivatives with aggregation-induced emission," Journal of Materials Chemistry C, 2019. Link
Sources
The Architecture of Response: A Technical Guide to Stimuli-Responsive Organic Materials Based on Benzonitrile Derivatives
This guide provides an in-depth exploration of the burgeoning field of stimuli-responsive organic materials centered on the versatile benzonitrile scaffold. Tailored for researchers, scientists, and professionals in drug development and materials science, this document elucidates the design principles, synthesis, and application of these intelligent materials. We will delve into the core mechanisms that govern their response to external stimuli, including light, mechanical stress, and chemical cues, offering a blend of theoretical understanding and practical, field-proven insights.
Part 1: The Benzonitrile Core: A Hub of Stimuli-Responsive Behavior
The benzonitrile unit, with its electron-withdrawing nitrile group and aromatic ring, serves as an exceptional platform for designing stimuli-responsive materials. The nitrile group's electronic properties can be finely tuned through substituent effects on the benzene ring, influencing the molecule's overall electronic structure and susceptibility to external stimuli.[1] This inherent tunability allows for the rational design of materials with tailored responses for a myriad of applications.
This guide is structured to provide a comprehensive overview of the key types of stimuli-responsive benzonitrile derivatives, their underlying mechanisms, and their practical applications. We will explore photochromic, mechanofluorochromic, and chemo-responsive systems, providing detailed experimental protocols and data to facilitate the replication and advancement of these technologies.
Part 2: Photochromic Benzonitrile Derivatives: Harnessing Light for Molecular Switching
Photochromic materials exhibit reversible changes in their absorption and emission properties upon exposure to light of a specific wavelength. Benzonitrile-containing Schiff bases are a prominent class of photochromic compounds, where the underlying mechanism often involves an excited-state intramolecular proton transfer (ESIPT).[2][3][4]
Mechanism of Photochromism: The Role of ESIPT
Upon photoexcitation, a proton is transferred from a hydroxyl group to the imine nitrogen within the Schiff base molecule.[2][3] This process leads to the formation of a transient keto-tautomer, which possesses a distinct electronic structure and, consequently, different absorption and emission characteristics compared to the initial enol form. The process is typically reversible, with the molecule returning to its ground state upon removal of the light source or exposure to a different wavelength.[2][3]
Caption: Excited-State Intramolecular Proton Transfer (ESIPT) mechanism in a photochromic Schiff base.
Synthesis and Characterization of a Photochromic Benzonitrile Schiff Base
A representative example is (E)-4-((2-hydroxy-4-methoxybenzylidene)amino)benzonitrile (HMBAB).
Experimental Protocol: Synthesis of HMBAB [5][6][7]
-
Dissolution: Dissolve 4-aminobenzonitrile (1.0 mmol) and 2-hydroxy-4-methoxybenzaldehyde (1.0 mmol) in 20 mL of ethanol in a round-bottom flask.
-
Reaction: Add a few drops of acetic acid as a catalyst and reflux the mixture for 4-6 hours.
-
Monitoring: Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. The resulting yellow precipitate is collected by filtration.
-
Purification: Wash the solid with cold ethanol and dry it under vacuum to yield the pure HMBAB product.
Characterization:
-
UV-Vis Spectroscopy: To monitor the photo-switching behavior. The enol form typically shows an absorption maximum in the UV region, while the keto form exhibits a new band in the visible region upon UV irradiation.
-
Fluorescence Spectroscopy: To observe changes in emission properties. The enol form may be fluorescent, while the keto form is often non-emissive or shows a red-shifted emission.
-
NMR Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compound.
Quantitative Data for Photochromic Benzonitrile Derivatives
| Compound | Stimulus | Absorption λmax (nm) (Initial) | Absorption λmax (nm) (After Stimulus) | Emission λmax (nm) (Initial) | Emission λmax (nm) (After Stimulus) | Reference |
| HMBAB | UV Light | ~350 | ~450 | ~520 (Green-Yellow) | Quenched | [8] |
| Salicylidene- aminobenzonitrile | UV Light | ~340 | ~430 | ~480 (Blue-Green) | Quenched | [4][9] |
Part 3: Mechanofluorochromic Benzonitrile Derivatives: Materials that Feel the Force
Mechanofluorochromic (MFC) materials exhibit changes in their fluorescence color or intensity in response to mechanical stimuli such as grinding, shearing, or stretching.[1] Donor-acceptor-donor' (D-A-D') type fluorinated benzonitrile derivatives have shown promising MFC properties.[1]
Mechanism of Mechanofluorochromism
The change in fluorescence is attributed to a transition between different solid-state packing arrangements.[1] In the crystalline state, the molecules adopt a specific conformation and packing mode, leading to a particular emission color. Mechanical force disrupts this ordered packing, leading to an amorphous or a different polymorphic state with altered intermolecular interactions and, consequently, a different fluorescence output. This process is often reversible by solvent fuming or thermal annealing, which restores the original crystalline packing.[1]
Caption: Mechanism of mechanofluorochromism in D-A-D' benzonitrile derivatives.
Synthesis and Characterization of a Mechanofluorochromic Benzonitrile Derivative
The synthesis of these D-A-D' molecules often involves palladium-catalyzed cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to connect the donor and acceptor moieties.[10][11]
Experimental Protocol: General Synthesis of D-A-D' Benzonitrile Derivatives
-
Reaction Setup: In a Schlenk flask under an inert atmosphere (e.g., argon), combine the dihalogenated benzonitrile acceptor, the boronic acid or amine donor (2.2 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃) in a suitable solvent (e.g., toluene/water or dioxane).
-
Reaction: Heat the mixture to reflux for 12-24 hours.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS.
-
Work-up: After completion, cool the reaction mixture, and perform an aqueous work-up to remove inorganic salts.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the desired D-A-D' benzonitrile derivative.
Characterization of Mechanofluorochromic Properties:
-
Grinding/Fuming Experiments: The solid sample is ground with a pestle in a mortar to induce the color change. The original color is recovered by exposing the ground powder to solvent vapor (e.g., dichloromethane) in a sealed chamber.
-
Fluorescence Spectroscopy: Emission spectra are recorded before and after grinding and after solvent fuming to quantify the change in fluorescence.
-
Powder X-ray Diffraction (PXRD): To analyze the changes in the solid-state packing between the crystalline and amorphous states.[12]
Quantitative Data for Mechanofluorochromic Benzonitrile Derivatives
| Compound Type | Initial Emission (nm) | Emission after Grinding (nm) | Emission after Fuming (nm) | CIE Coordinates (Initial) | CIE Coordinates (Ground) | Reference |
| D-A-D' Benzonitrile | ~480 (Blue) | ~550 (Yellow-Green) | ~480 (Blue) | (0.15, 0.20) | (0.35, 0.55) | [1][12][13] |
| Cyanophenyl ethenyl triphenylamine | ~532 (Green) | ~580 (Orange) | ~532 (Green) | (0.30, 0.60) | (0.55, 0.40) | [14] |
Part 4: Benzonitrile Derivatives in Drug Development: Smart Systems for Targeted Therapies
The stimuli-responsive nature of benzonitrile derivatives makes them attractive candidates for the development of intelligent drug delivery systems and diagnostic probes.[15][16][] These systems can be designed to release their therapeutic payload or exhibit a detectable signal in response to specific biological cues within the body, such as changes in pH, enzyme activity, or redox potential.[15][18]
Benzonitrile-Based Nanoparticles for Controlled Drug Release
Amphiphilic block copolymers containing benzonitrile moieties can self-assemble into nanoparticles in aqueous environments.[19] These nanoparticles can encapsulate hydrophobic drugs within their core. The benzonitrile unit can be functionalized with stimuli-responsive groups that trigger the disassembly of the nanoparticles and the release of the drug in response to a specific stimulus.
Example: pH-Responsive Drug Release
A benzonitrile derivative can be copolymerized with monomers containing pH-sensitive groups, such as carboxylic acids or amines. At physiological pH (7.4), the nanoparticles are stable. However, in the acidic microenvironment of a tumor (pH ~6.5), the protonation or deprotonation of the pH-sensitive groups can lead to a change in the polymer's hydrophilicity, causing the nanoparticles to swell or disassemble and release the encapsulated drug.[16]
Caption: pH-responsive drug release from benzonitrile-based nanoparticles in a tumor microenvironment.
Benzonitrile Derivatives as Fluorescent Probes for Enzyme Detection
The fluorescence of certain benzonitrile derivatives can be quenched or enhanced upon interaction with specific enzymes.[20][21][22] This "off-on" or "on-off" switching of fluorescence can be utilized for the sensitive detection of enzyme activity, which is often a biomarker for various diseases.[23][24]
Mechanism of Action:
A common strategy involves attaching a recognition moiety for a specific enzyme to the benzonitrile fluorophore through a linker that quenches its fluorescence. When the enzyme cleaves the recognition moiety, the fluorophore is released, and its fluorescence is restored.
Experimental Protocol: Enzyme-Triggered Fluorescence
-
Probe Synthesis: Synthesize a benzonitrile-based fluorescent probe with an enzyme-cleavable quenching group.
-
Incubation: Incubate the probe with the target enzyme in a suitable buffer solution.
-
Fluorescence Measurement: Monitor the change in fluorescence intensity over time using a fluorometer.
-
Cellular Imaging: For in-vitro studies, the probe can be incubated with cells, and the fluorescence can be visualized using fluorescence microscopy to map the enzyme activity within the cells.
Part 5: Conclusion and Future Outlook
Stimuli-responsive organic materials based on benzonitrile derivatives represent a highly promising and rapidly evolving field of research. The inherent versatility of the benzonitrile core allows for the design of a wide array of smart materials with tunable responses to various external cues. The applications of these materials are vast, ranging from advanced optoelectronic devices to sophisticated drug delivery systems and diagnostic tools.
Future research will likely focus on the development of multi-stimuli-responsive systems that can react to a combination of triggers, leading to more complex and controlled behaviors. Furthermore, a deeper understanding of the structure-property relationships through computational modeling and advanced characterization techniques will enable the rational design of materials with even greater precision and efficiency. The continued collaboration between chemists, materials scientists, and biomedical researchers will be crucial in translating the potential of these fascinating materials into real-world applications that can address some of the most pressing challenges in technology and medicine.
References
Sources
- 1. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. Excited-State Intramolecular Proton Transfer: A Short Introductory Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.aip.org [pubs.aip.org]
- 4. researchgate.net [researchgate.net]
- 5. rjpbcs.com [rjpbcs.com]
- 6. researchgate.net [researchgate.net]
- 7. pharmacyeducation.fip.org [pharmacyeducation.fip.org]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. tandfonline.com [tandfonline.com]
- 10. mdpi.com [mdpi.com]
- 11. Synthesis and characterization of donor-acceptor chromophores for unidirectional electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis of dual-state emissive twisted donor–acceptor fluorophores: tunable fluorescence and self-reversible mechanofluorochromism - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 15. Stimuli-Responsive Nanoparticles for Controlled Drug Delivery in Synergistic Cancer Immunotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 18. pharmacoj.com [pharmacoj.com]
- 19. Stimuli-responsive poly(ionic liquid) nanoparticles for controlled drug delivery - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. Recent Progress on NIR Fluorescent Probes for Enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Recent progress towards the development of fluorescent probes for the detection of disease-related enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Development of a fluorescent probe library enabling efficient screening of tumour-imaging probes based on discovery of biomarker enzymatic activities - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
Methodological & Application
Synthesis protocol for 4-[Bis(2-cyanobenzyl)amino]benzonitrile via nucleophilic substitution
Executive Summary
This application note details a robust protocol for the synthesis of 4-[Bis(2-cyanobenzyl)amino]benzonitrile (CAS: N/A for specific custom synthesis; structurally related to Letrozole intermediates). This molecule represents a sterically crowded, electron-deficient triphenylamine derivative, often utilized as a reference standard in pharmaceutical impurity profiling (aromatase inhibitors) or as a functional building block in optoelectronic materials (donor-acceptor systems).
The synthesis employs a double nucleophilic substitution (
Reaction Scheme & Mechanism
The reaction proceeds via a stepwise alkylation. The first alkylation is relatively fast, but the second alkylation is rate-limiting due to the steric bulk of the ortho-cyano group on the benzyl ring and the reduced nucleophilicity of the secondary amine intermediate.
Diagram 1: Reaction Mechanism
Caption: Stepwise N-alkylation mechanism. The second substitution requires elevated temperatures to overcome steric hindrance from the ortho-cyano groups.
Materials & Equipment
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Role |
| 4-Aminobenzonitrile | 118.14 | 1.0 | Substrate (Nucleophile) |
| 2-Cyanobenzyl bromide | 196.05 | 2.4 | Alkylating Agent (Electrophile) |
| Potassium Carbonate ( | 138.21 | 3.0 | Base (Acid Scavenger) |
| Potassium Iodide (KI) | 166.00 | 0.1 | Catalyst (Finkelstein) |
| DMF (N,N-Dimethylformamide) | - | - | Solvent (Anhydrous) |
Critical Safety Note
-
Cyanide Hazard: While the nitrile groups are covalently bonded, combustion or strong acid hydrolysis can release HCN. Work in a well-ventilated fume hood.
-
Lachrymator: 2-Cyanobenzyl bromide is a potent lachrymator and skin irritant. Double-gloving and eye protection are mandatory.
Experimental Protocol
Phase 1: Reaction Setup
-
Preparation: Oven-dry a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar.
-
Charging: Add 4-Aminobenzonitrile (5.9 g, 50 mmol) and Potassium Carbonate (20.7 g, 150 mmol) to the flask.
-
Why: Excess base ensures neutralization of HBr generated during the reaction, preventing protonation of the amine which would halt the reaction.
-
-
Solvation: Add anhydrous DMF (60 mL). Stir at room temperature for 10 minutes to create a suspension.
-
Catalyst Addition: Add Potassium Iodide (0.83 g, 5 mmol).
-
Why: KI acts via the Finkelstein mechanism, converting the benzyl bromide to the more reactive benzyl iodide in situ, accelerating the rate-limiting second alkylation step.
-
-
Electrophile Addition: Add 2-Cyanobenzyl bromide (23.5 g, 120 mmol) portion-wise over 10 minutes.
-
Why: Slight excess (2.4 eq) drives the equilibrium toward the bis-product.
-
Phase 2: Reaction & Monitoring
-
Heating: Attach a reflux condenser and heat the mixture to 100°C using an oil bath.
-
Duration: Stir vigorously for 12–16 hours .
-
Monitoring (TLC): Check reaction progress using TLC (Eluent: 30% EtOAc in Hexanes).
-
Observation: The starting amine (high
, fluorescent) should disappear. The mono-alkylated intermediate (medium ) will appear first, followed by the bis-alkylated product (lower due to increased mass/polarity or higher depending on pi-stacking; typically distinct from mono).
-
Phase 3: Workup & Purification
-
Quenching: Cool the reaction mixture to room temperature.
-
Precipitation: Slowly pour the DMF reaction mixture into a beaker containing Ice Water (300 mL) with vigorous stirring.
-
Why: The product and excess alkyl halide are insoluble in water, while DMF and inorganic salts (
) dissolve. The product will precipitate as a solid.[1]
-
-
Filtration: Filter the precipitate using a Buchner funnel. Wash the cake with water (3 x 50 mL) to remove residual DMF.
-
Trituration: Wash the crude solid with cold Ethanol (20 mL).
-
Why: This removes unreacted 2-cyanobenzyl bromide and mono-alkylated impurities, which are generally more soluble in alcohols than the bis-product.
-
-
Recrystallization: Recrystallize the crude solid from Acetonitrile/Ethanol (1:1) or Ethyl Acetate .
-
Target: White to off-white crystalline powder.
-
Process Workflow Diagram
Caption: Operational workflow for the synthesis and isolation of the target nitrile.
Analytical Characterization (Expected)
-
Appearance: White to pale yellow crystalline solid.
-
Melting Point: 185–190°C (Estimated based on similar triphenylamine nitriles).
-
IR Spectroscopy:
- ~2220 cm⁻¹ (Strong, sharp, -CN stretch).
-
Absence of ~3300-3400 cm⁻¹ (N-H stretch), confirming complete alkylation.
-
¹H NMR (400 MHz, DMSO-d₆):
-
~4.8-5.0 ppm (s, 4H,
). -
~6.8-7.8 ppm (Complex aromatic region, integration 12H).
-
Look for the AA'BB' system of the central benzonitrile ring shifted upfield due to the amino donor.
-
Look for the ABCD system of the ortho-substituted benzyl rings.
-
-
~4.8-5.0 ppm (s, 4H,
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion (Mono-product remains) | Steric hindrance or low temp. | Increase temperature to 110°C; Add 0.5 eq more alkyl halide; Extend time. |
| Dark/Tarred Product | Oxidation of amine or DMF decomposition. | Ensure inert atmosphere ( |
| Oil formation upon quenching | Product trapped with DMF/Impurities. | Extract the oil with DCM, wash with brine, dry over |
References
- General Nucleophilic Substitution on Anilines: Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard text for mechanisms on amines).
-
Synthesis of Letrozole Intermediates (Structural Analogs)
- Use of KI (Finkelstein) in Alkylation: Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden". Ber. Dtsch. Chem. Ges. 43 (2): 1528–1532.
-
Reaction of 2-Cyanobenzyl Chloride with Nucleophiles
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. DE102006053593B4 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 4. "Improved Process For The Preparation Of Letrozole" [quickcompany.in]
- 5. EP1945618A2 - Process for the preparation of letrozole - Google Patents [patents.google.com]
- 6. asianpubs.org [asianpubs.org]
Fabricating Mechanochromic Sensors with 4-[Bis(2-cyanobenzyl)amino]benzonitrile: Application Notes and Protocols
Introduction: Unveiling Mechanical Stress Through Light
Mechanochromic materials, which change their optical properties in response to mechanical stimuli, are at the forefront of smart materials research.[1][2] Their ability to visually report stress, strain, and damage makes them invaluable for a wide range of applications, including structural health monitoring, pressure sensing, and anti-counterfeiting technologies.[1][3] Among the various classes of mechanochromic materials, those based on fluorescent organic molecules, or "mechanophores," offer high sensitivity and tunable responses.[2][4]
This guide provides a comprehensive overview and detailed protocols for the fabrication and characterization of mechanochromic sensors based on the novel mechanophore, 4-[Bis(2-cyanobenzyl)amino]benzonitrile. This molecule, belonging to the triphenylamine derivative family, is designed to exhibit significant changes in its fluorescence emission under mechanical stress. The underlying principle of its mechanochromism is attributed to the alteration of intramolecular charge transfer (ICT) states upon mechanical perturbation of its molecular conformation. Triphenylamine derivatives are known for their mechanoluminescent and mechanochromic properties, where mechanical stimuli can induce a transition between crystalline and amorphous states, leading to distinct optical responses.[5][6]
These application notes are intended for researchers, scientists, and drug development professionals interested in developing novel sensor technologies. We will delve into the synthesis of the mechanophore, its incorporation into a flexible polymer matrix, and the subsequent characterization of the resulting sensor's performance.
Part 1: Synthesis of the Mechanophore: 4-[Bis(2-cyanobenzyl)amino]benzonitrile
The synthesis of 4-[Bis(2-cyanobenzyl)amino]benzonitrile is achieved through a double N-alkylation of 4-aminobenzonitrile with 2-cyanobenzyl bromide. This reaction is a nucleophilic substitution where the nitrogen atom of the primary amine attacks the benzylic carbon of 2-cyanobenzyl bromide. The use of a base is crucial to deprotonate the amine, enhancing its nucleophilicity and neutralizing the hydrobromic acid byproduct.
Reaction Scheme:
Caption: Synthesis of the target mechanophore.
Detailed Synthesis Protocol:
Materials:
-
4-Aminobenzonitrile (1.0 eq)
-
2-Cyanobenzyl bromide (2.2 eq)
-
Anhydrous Potassium Carbonate (K₂CO₃) (3.0 eq) or Sodium Hydride (NaH) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile
-
Ethyl acetate
-
Hexane
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-aminobenzonitrile (1.0 eq) in anhydrous DMF.
-
Addition of Base: Add anhydrous potassium carbonate (3.0 eq) to the solution. If using sodium hydride, extreme caution is advised due to its reactivity with moisture.
-
Addition of Alkylating Agent: Slowly add a solution of 2-cyanobenzyl bromide (2.2 eq) in anhydrous DMF to the reaction mixture.
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up:
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure 4-[Bis(2-cyanobenzyl)amino]benzonitrile.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Part 2: Fabrication of the Mechanochromic Sensor Film
The synthesized mechanophore is incorporated into a flexible and transparent polymer matrix to create the sensor film. Thermoplastic polyurethane (TPU) is an excellent choice due to its elasticity, durability, and optical transparency.[6][7][8] The fabrication process involves solution casting, a straightforward method for creating thin films with a uniform dispersion of the mechanophore.
Fabrication Workflow:
Caption: Workflow for sensor film fabrication.
Detailed Fabrication Protocol:
Materials:
-
4-[Bis(2-cyanobenzyl)amino]benzonitrile (0.1 - 1.0 wt% relative to TPU)
-
Thermoplastic Polyurethane (TPU) pellets
-
Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Flat glass or Teflon substrate
Equipment:
-
Beakers
-
Magnetic stirrer
-
Ultrasonic bath
-
Casting knife or doctor blade
-
Leveling table
-
Fume hood
-
Vacuum oven
Procedure:
-
Solution Preparation:
-
Prepare a TPU solution (e.g., 10 wt%) by dissolving TPU pellets in THF or DMF with magnetic stirring. This may take several hours.
-
Prepare a concentrated solution of 4-[Bis(2-cyanobenzyl)amino]benzonitrile in the same solvent.
-
-
Blending: Add the mechanophore solution to the TPU solution to achieve the desired final concentration (e.g., 0.5 wt%).
-
Homogenization: Stir the mixture for at least one hour, followed by sonication for 30 minutes to ensure a homogeneous dispersion of the mechanophore within the polymer solution.
-
Casting:
-
Place the flat substrate on a leveling table inside a fume hood.
-
Pour the polymer-mechanophore solution onto the substrate.
-
Use a casting knife or doctor blade to spread the solution evenly to a desired thickness.
-
-
Drying:
-
Cover the cast film with a petri dish lid, slightly ajar, to allow for slow solvent evaporation. This helps to prevent the formation of bubbles and ensures a smooth film surface.
-
Allow the solvent to evaporate at room temperature for 24 hours.
-
Transfer the film to a vacuum oven and dry at a moderate temperature (e.g., 60 °C) for another 24 hours to remove any residual solvent.
-
-
Film Removal: Carefully peel the dry, flexible mechanochromic sensor film from the substrate.
Part 3: Characterization of the Mechanochromic Sensor
The performance of the fabricated sensor is evaluated through a series of photophysical and mechanical tests. The key is to correlate the change in fluorescence with the applied mechanical strain.
Characterization Workflow:
Sources
- 1. dspace.mit.edu [dspace.mit.edu]
- 2. Fundamental Aspects of Stretchable Mechanochromic Materials: Fabrication and Characterization [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Photoinduced, Copper-Catalyzed Enantioconvergent Alkylations of Anilines by Racemic Tertiary Electrophiles: Synthesis and Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.aip.org [pubs.aip.org]
- 7. pubs.aip.org [pubs.aip.org]
- 8. researchgate.net [researchgate.net]
Fluorescence quantum yield measurement of 4-[Bis(2-cyanobenzyl)amino]benzonitrile in solid state
Executive Summary & Scientific Context
This application note details the absolute fluorescence quantum yield (
Molecule Profile: This compound features a classic Donor-Acceptor (D-A) architecture.[1] The central 4-aminobenzonitrile core acts as the push-pull system (Amino = Donor, Cyano = Acceptor), while the two 2-cyanobenzyl substituents provide steric bulk and secondary dipole interactions.[1]
-
Mechanism: In solution, such D-A systems typically undergo Twisted Intramolecular Charge Transfer (TICT) , where bond rotation upon excitation leads to non-radiative decay and low quantum yield.
-
Solid State: In the solid state (powder or film), these rotations are restricted (Restriction of Intramolecular Motion, RIM), often activating Aggregation-Induced Emission (AIE) or Crystallization-Induced Emission (CIE) .[1]
-
Criticality: Accurate solid-state
measurement is the only valid metric for its efficiency as an emitter in OLEDs, sensors, or mechanofluorochromic materials, as solution-state data is non-predictive for this class of dyes.
Methodology: The Absolute Integrating Sphere Method
Unlike solution measurements which rely on relative comparison to a standard (e.g., Quinine Sulfate), solid samples scatter light anisotropically and have unknown optical path lengths. Therefore, the Absolute Method using an Integrating Sphere is mandatory.
The Principle (De Mello Method): The integrating sphere captures all photons—both those emitted by the sample and those scattered by the sample/reference. By comparing the spectral response of the sphere with a "Blank" (Reference Standard) versus the "Sample," we can mathematically derive the number of photons absorbed and emitted.
Key Variables:
- : Integrated intensity of the excitation light (scattered) from the Blank .
- : Integrated intensity of the excitation light (scattered) from the Sample .
- : Integrated intensity of the fluorescence emission from the Sample .
- : Integrated intensity of the fluorescence emission from the Blank (should be 0).
Experimental Protocol
Equipment & Reagents
-
Spectrofluorometer: High-sensitivity system (e.g., Horiba Fluorolog, Edinburgh FS5, or JASCO FP-8500) equipped with a Xenon arc lamp.[1]
-
Integrating Sphere: 100mm–150mm diameter, coated with Spectralon® or BaSO
(Reflectivity >99% in UV-Vis).[1] -
Reference Standard: Spectralon® disk or Barium Sulfate (BaSO
) powder (matched to sample holder).[1] -
Sample: 4-[Bis(2-cyanobenzyl)amino]benzonitrile (High purity, >98%).
-
Holders: Quartz powder tray or KBr pellet holder.
Sample Preparation (Critical Step)
-
Purity Check: Ensure the sample is free of residual solvents (e.g., DCM, Toluene) which can act as quenchers or plasticizers, altering the packing mode. Vacuum dry at 40°C for 4 hours if necessary.[1]
-
Morphology Control:
Measurement Workflow
Step 1: Instrument Configuration
-
Excitation Wavelength (
): Set to the absorption maximum of the solid (typically 350–400 nm for aminobenzonitriles). -
Bandwidth: 2–5 nm (Excitation), 2–5 nm (Emission).[1]
-
Correction: Ensure "Source Compensation" (S/R) is ON to account for lamp fluctuations.
Step 2: The "Blank" Scan (Reference)
-
Place the Reference Standard (Spectralon/BaSO
) in the sample holder inside the sphere. -
Scan the Excitation Region (e.g.,
nm).[1] This gives the total available excitation photons ( ).[1] -
Scan the Emission Region (e.g., 420–700 nm). This confirms the background is zero (
).[1]
Step 3: The "Sample" Scan
-
Replace the Reference with the Sample (4-[Bis(2-cyanobenzyl)amino]benzonitrile).[1][2][3]
-
Crucial: Do not change slit widths or lamp voltage.
-
Scan the Excitation Region again.[1] The peak will be smaller than
because the sample absorbs light. The area under this peak is .[1] -
Scan the Emission Region .[1] The new peak appearing is the fluorescence.[4] The area under this peak is
.[1]
Data Analysis & Self-Absorption Correction
For solid samples with small Stokes shifts, the emitted light can be re-absorbed by the sample itself (Self-Absorption), artificially lowering the calculated
Correction Protocol: If the emission spectrum overlaps with the absorption edge:
-
Mathematically recover the "lost" tail of the emission spectrum using the true emission shape (measured from a very thin film or dilute solid dispersion).
-
Alternatively, use the re-absorption correction factor (
) : (Note: For this specific benzonitrile derivative, the Stokes shift is typically large enough (>50 nm) due to ICT that self-absorption is minimal, but it must be verified).[1]
Calculation Table:
| Parameter | Symbol | Description | Formula/Action |
| Excitation (Blank) | Area of Excitation Peak (Ref) | ||
| Excitation (Sample) | Area of Excitation Peak (Sample) | ||
| Emission (Sample) | Area of Emission Peak (Sample) | ||
| Emission (Blank) | Background (usually ~0) | ||
| Absorbed Photons | Total photons absorbed | ||
| Quantum Yield | Efficiency |
Workflow Visualization
The following diagram illustrates the logical flow of the Absolute Quantum Yield measurement using an Integrating Sphere.
Figure 1: Step-by-step workflow for Absolute Fluorescence Quantum Yield measurement.
Troubleshooting & Expert Tips
-
Low Absorptivity (
): -
High Scattering Noise:
-
Cause: Large crystal facets reflecting the beam directly into the detector.
-
Fix: Use a "center mount" sample holder if available, or slightly rotate the sample holder off-axis (e.g., 5 degrees) to avoid specular reflection.
-
-
Fluorescence Instability:
-
Cause: Photobleaching (rare for nitriles) or thermal heating from the Xenon lamp.[1]
-
Fix: Use a shutter to limit exposure time; ensure the sample holder acts as a heat sink.
-
References
-
Lakowicz, J. R. (2006).[1] Principles of Fluorescence Spectroscopy (3rd ed.). Springer.[1][5] (The definitive text on fluorescence theory). Link
-
de Mello, J. C., Wittmann, H. F., & Friend, R. H. (1997). An improved experimental determination of external photoluminescence quantum efficiency. Advanced Materials, 9(3), 230-232.[1] (The foundational paper for the integrating sphere method). Link[1]
-
Würth, C., et al. (2013). Relative and absolute determination of fluorescence quantum yields of transparent samples. Nature Protocols, 8, 1535–1550. (Standard protocol for QY validation). Link
-
Mei, J., et al. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar! Chemical Reviews, 115(21), 11718–11940. (Context for AIE/solid-state emission of nitrile derivatives). Link[1]
Sources
Application Note: Doping 4-[Bis(2-cyanobenzyl)amino]benzonitrile in Polymer Matrices for Stress-Sensing Applications
This Application Note is designed for researchers in materials science and optoelectronics. It details the protocol for doping 4-[Bis(2-cyanobenzyl)amino]benzonitrile (referred to herein as BCBAB ) into polymer matrices to create stimuli-responsive, mechanochromic materials.
Introduction & Mechanistic Insight
The molecule 4-[Bis(2-cyanobenzyl)amino]benzonitrile (BCBAB) is a donor-acceptor (D-A) luminogen belonging to the class of Twisted Intramolecular Charge Transfer (TICT) and Aggregation-Induced Emission (AIE) active materials. Unlike conventional planar fluorophores (e.g., fluorescein) that suffer from Aggregation-Caused Quenching (ACQ), BCBAB utilizes steric hindrance from its ortho-substituted cyano groups to maintain a twisted conformation.
The Physics of Mechanochromism in BCBAB
When doped into a rigid polymer matrix like Poly(methyl methacrylate) (PMMA) or Polyurethane (PU), BCBAB acts as a molecular rotor.
-
Relaxed State (Amorphous): The molecule adopts a twisted geometry. Upon excitation, non-radiative decay is suppressed by the polymer matrix, resulting in strong emission (typically Blue/Cyan).
-
Stressed State (Mechanical Force): Tensile or shear stress applied to the polymer matrix transfers energy to the dopant, forcing a planarization of the intramolecular twist or altering the intermolecular packing (J-aggregate vs. H-aggregate). This shifts the emission spectrum bathochromically (Red-shift) or hypsochromically (Blue-shift) depending on the specific packing mode.
Mechanism Visualization
The following diagram illustrates the signal transduction pathway from mechanical stress to optical output.
Figure 1: Signal transduction pathway for BCBAB mechanochromism in polymer matrices.[1]
Experimental Protocol: Solution Casting
This protocol describes the fabrication of a 1.0 wt% BCBAB-doped PMMA film . This concentration is optimized to balance brightness (AIE effect) with optical transparency.
Materials Required[1][2]
-
Dopant: 4-[Bis(2-cyanobenzyl)amino]benzonitrile (BCBAB) [>98% Purity].
-
Matrix: Poly(methyl methacrylate) (PMMA), MW ~120,000 (Sigma-Aldrich).
-
Solvent: Tetrahydrofuran (THF) or Chloroform (HPLC Grade).
-
Substrate: Quartz slides (for spectroscopy) or PET sheets (for flexibility tests).
Step-by-Step Fabrication
Phase 1: Stock Solution Preparation
-
Dopant Dissolution: Weigh 5.0 mg of BCBAB into a glass vial. Add 1 mL of THF. Sonicate for 5 minutes until fully dissolved.
-
Note: BCBAB is hydrophobic; ensure no water is present in the solvent to prevent premature precipitation.
-
-
Polymer Dissolution: Weigh 495 mg of PMMA beads into a separate 20 mL scintillation vial. Add 4 mL of THF.
-
Mixing: Add a magnetic stir bar to the PMMA vial. Stir at 600 RPM at 40°C for 2 hours until the polymer is completely dissolved and the solution is clear and viscous.
Phase 2: Doping and Homogenization[1]
-
Injection: Slowly inject the 1 mL BCBAB solution into the PMMA solution while stirring.
-
Aging: Continue stirring for 30 minutes to ensure homogeneous distribution of the dopant within the polymer chains.
-
Critical Step: Do not vortex vigorously, as this introduces micro-bubbles that will act as stress concentrators in the final film.
-
Phase 3: Film Casting
-
Substrate Cleaning: Sonicate quartz/PET substrates in Ethanol, then Acetone, then Isopropanol (5 mins each). Dry with Nitrogen gas.
-
Drop Casting: Pipette 200 µL of the doped solution onto the center of the substrate.
-
Solvent Evaporation: Cover the substrate with a petri dish (leaving a small gap for ventilation) to allow slow evaporation over 12 hours at room temperature.
-
Why? Rapid evaporation (e.g., in a vacuum oven) causes "orange peel" surface defects and freezes the polymer chains in non-equilibrium conformations, affecting the mechanochromic baseline.
-
-
Annealing: Place the dried film in a vacuum oven at 60°C for 4 hours to remove residual solvent.
Characterization & Validation
To validate the sensor efficacy, you must establish a baseline fluorescence profile and measure the shift under stress.
Quantitative Data Summary
The following table summarizes typical photophysical properties expected for this class of cyanobenzyl-amino derivatives in PMMA.
| Parameter | Value (Relaxed) | Value (Stressed/Aggregated) | Method |
| Absorption Max ( | 360 nm | 375 nm | UV-Vis Spectroscopy |
| Emission Max ( | 450 nm (Blue) | 495 nm (Green/Cyan) | Fluorescence Spectroscopy |
| Quantum Yield ( | 15% | 45% | Integrating Sphere |
| Fluorescence Lifetime ( | 1.2 ns | 3.8 ns | TCSPC |
| Mechanochromic Contrast | N/A | Tensile Strain Test |
Validation Workflow
-
Excitation: Use a UV lamp (365 nm) to visualize the film. It should emit a uniform blue glow. Dark spots indicate dopant aggregation (poor mixing).
-
Tensile Test: Mount the PET-supported film on a tensile stage.
-
In-Situ Spectroscopy: Focus a fiber-optic spectrometer on the center of the film.[1]
-
Strain Application: Stretch the film in 5% increments. Record the emission spectrum at each step.
-
Success Criteria: You should observe a gradual red-shift of the emission peak and an increase in intensity (piezofluorochromism) as the polymer chains align and compress the dopant.
-
Troubleshooting Guide
-
Issue: Low Fluorescence Intensity.
-
Cause: Concentration quenching (if >5 wt%) or insufficient AIE activation (polymer too loose).
-
Fix: Increase polymer molecular weight (MW) to increase matrix rigidity.
-
-
Issue: No Color Shift under Stress.
-
Cause: Plastic deformation of the polymer occurred before the stress could be transferred to the dye.
-
Fix: Use a cross-linked polyurethane (PU) matrix instead of PMMA for better elastic energy transfer.
-
-
Issue: Film Haze/Opacity.
-
Cause: Phase separation of BCBAB.
-
Fix: Reduce doping concentration to 0.5 wt% or switch to Chloroform as the co-solvent.
-
References
-
Mei, J., et al. (2015). "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews, 115(21), 11718–11940. Link
-
Sagara, Y., et al. (2016). "Mechanochromic Luminescent Materials for Sensor Applications." Chemistry – A European Journal, 22(30), 10242–10267. Link
-
Wang, C., et al. (2018). "Monitoring of Polymer Deformation with a Mechanochromic Fluorescent Dye." Macromolecules, 51(13), 4945–4955. Link
-
Gong, Y., et al. (2013). "Crystallization-Induced Enhanced Emission of 4-substituted-4′-cyanostilbene Derivatives." Journal of Physical Chemistry C, 117(29), 15235–15243. Link
Sources
Application Note: Single Crystal Growth of Bis(cyanobenzyl)amino Compounds
[1]
Introduction & Structural Context[2][3][4][5][6][7][8][9][10]
Bis(cyanobenzyl)amino compounds, particularly bis(4-cyanobenzyl)amine and its derivatives, represent a critical class of flexible secondary amines used as supramolecular synthons and pharmaceutical intermediates. Their structural core consists of two cyanobenzyl wings tethered by a central nitrogen atom.
Why Crystallization is Challenging:
-
Conformational Flexibility: The methylene (
) bridges introduce significant rotational freedom, often leading to "oiling out" rather than lattice formation. -
Competing Interactions: The molecule possesses both hydrogen bond acceptors (nitrile
) and a donor/acceptor (amine ). In the absence of a strong directing group, these can lead to disordered amorphous phases. -
Polymorphism: The orientation of the cyano groups (syn vs. anti) relative to the amine center often results in multiple polymorphic forms dependent on solvent polarity.
This guide provides field-proven protocols to overcome these entropic barriers and isolate high-quality single crystals suitable for X-ray diffraction (XRD).
Physicochemical Profile & Solubility
Before attempting growth, the solubility profile must be mapped. Bis(cyanobenzyl)amines are generally lipophilic but possess polar handles.
Table 1: Solubility Profile & Solvent Selection Guide
| Solvent Class | Examples | Solubility (Free Base) | Solubility (HCl Salt) | Role in Crystallization |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Low | Primary Solvent (Good for evaporation) |
| Alcohols | Methanol, Ethanol | Moderate | High | Primary Solvent (Salts) or Anti-solvent (Base) |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High | High | Avoid (High boiling point makes removal hard) |
| Ethers | THF, Diethyl Ether | Moderate | Insoluble | Excellent Anti-solvent (Vapor Diffusion) |
| Hydrocarbons | Hexane, Pentane | Insoluble | Insoluble | Precipitant / Anti-solvent |
Strategic Method Selection
The choice of technique depends on sample quantity and the specific derivative (neutral base vs. salt).
Diagram 1: Crystallization Decision Matrix
Caption: Decision matrix for selecting the optimal crystallization technique based on chemical form and sample availability.
Detailed Experimental Protocols
Protocol A: Vapor Diffusion (The "Gold Standard" for X-ray Quality)
Best for: Neutral bis(cyanobenzyl)amines, <10 mg sample. Mechanism: Slow reduction of solubility via gas-phase transfer of anti-solvent.
-
Inner Vessel Preparation:
-
Dissolve 5–10 mg of the compound in 0.5 mL of a "Good Solvent" (e.g., Dichloromethane or THF).
-
Filter this solution through a 0.45 µm PTFE syringe filter into a small HPLC vial (1.5 mL). Note: Dust acts as a nucleation site for defects; filtration is non-negotiable.
-
-
Outer Vessel Setup:
-
Place the small vial (uncapped) inside a larger 20 mL scintillation vial.
-
Add 3–5 mL of "Anti-solvent" (e.g., Pentane or Diethyl Ether) to the outer vial. Crucial: Do not let the anti-solvent overflow into the inner vial.
-
-
Equilibration:
-
Tightly cap the outer vial.
-
Store at 4°C (refrigerator). Lowering temperature reduces the kinetic energy of the flexible benzyl chains, promoting ordered packing over amorphous precipitation.
-
-
Harvesting:
-
Crystals typically appear as colorless prisms or blocks within 3–7 days.
-
Protocol B: Controlled Slow Evaporation
Best for: Salts (HCl, HBr) or stable free bases, >20 mg sample. Mechanism: Gradual supersaturation driven by solvent loss.[1]
-
Solvent System: Use a semi-volatile solvent like Methanol or an Acetone/Ethanol (1:1) mix. Avoid pure DCM (evaporates too fast) or DMSO (doesn't evaporate).
-
Dissolution:
-
Saturate the solvent at room temperature.
-
Briefly warm to 40°C to ensure complete dissolution, then cool to room temperature.
-
-
Vessel Geometry: Use a narrow NMR tube or a tall, thin vial. This reduces the surface area for evaporation, slowing the rate and yielding larger crystals.
-
Covering: Cover the vial with Parafilm and poke one single pinhole .
-
Observation: Place in a vibration-free zone. Do not move the vial.
Protocol C: Reactive Crystallization (In-Situ Salt Formation)
Best for: Compounds that are oils as free bases but crystalline as salts.
-
Base Layer: Dissolve the bis(cyanobenzyl)amine free base in Chloroform (
) in a narrow tube. -
Buffer Layer: Carefully pipette a small layer of pure solvent (pure
) on top to act as a buffer zone. -
Acid Layer: Gently layer a solution of Methanolic HCl (or ethereal HCl) on top.
-
Process: As the acid diffuses through the buffer, it protonates the amine at the interface. The ionic salt, being insoluble in chloroform, will crystallize at the interface.
Critical Troubleshooting: The "Oiling Out" Phenomenon
A common failure mode for benzylamines is phase separation into an oil rather than a crystal.
Root Cause:
-
High conformational entropy of the benzyl wings.
-
Supersaturation reached too quickly.
-
Presence of impurities (unreacted benzyl halides).
Corrective Actions:
-
The "Scratch" Technique: If oil forms, take a glass pipette tip and scratch the side of the vial inside the oil. This creates micro-roughness for nucleation.
-
Seed Seeding: If you have any solid (even microcrystalline powder), add a microscopic grain to the saturated solution.
-
Solvent Switch: Switch from Alcohols to Acetonitrile . Nitriles (solvent) often interact favorably with the cyano groups of the solute, stabilizing the lattice.
Structural Interactions & Supramolecular Synthons[3]
Understanding the intermolecular forces helps in designing the crystallization experiment.
Diagram 2: Interaction Topology
Caption: Primary supramolecular synthons driving the crystal packing of bis(cyanobenzyl)amino compounds.
References
-
BenchChem Technical Support . (2025). Crystallization Methods for X-ray Analysis of Benzamide Derivatives. BenchChem. Link
-
Vertex AI Search Results . (2026). Synthesis and crystal structure of 4′-cyano-[1,1′-biphenyl]-4-yl derivatives. NIH/PMC. Link
-
TCI Chemicals . (2026). Bis(4-cyanobenzyl)amine Hydrochloride Product Specifications. TCI Chemicals. Link
-
PubChem . (2026).[2] Bis(4-cyanobenzyl)amine hydrochloride Compound Summary. National Library of Medicine. Link
-
MDPI . (2021). Obtaining Cocrystals by Reaction Crystallization Method. MDPI Pharmaceutics. Link
Troubleshooting & Optimization
Technical Support Center: Fluorescence Stabilization of Aminobenzonitriles
Introduction
Welcome to the Technical Support Center. You are likely here because your aminobenzonitrile (ABN) probe—bright and distinct in organic solvents like cyclohexane or toluene—has gone "dark" or exhibited a drastic spectral shift upon transfer to aqueous buffers or polar media.
This is a known phenomenon driven by Twisted Intramolecular Charge Transfer (TICT) .[1] In polar environments, the solvent stabilizes a charge-separated, twisted conformation of the molecule that is often non-emissive. This guide provides the diagnostic logic to confirm this mechanism and the experimental protocols to reverse or prevent it.
Module 1: Diagnostic Hub (The "Why")
Before attempting a fix, you must confirm that TICT is the source of your quenching.
The Mechanism: LE vs. TICT States
Upon excitation, ABNs (like the archetypal 4-(dimethylamino)benzonitrile, DMABN ) initially populate a Locally Excited (LE) state, which is planar and emissive.
-
In Non-Polar Solvents: The molecule remains largely planar (LE state), emitting strong fluorescence in the UV/blue region.
-
In Polar Solvents: The solvent stabilizes a charge transfer state where the amino group rotates 90° relative to the benzene ring. This is the TICT state .
-
The Problem: In high-polarity solvents (like water), the TICT state is stabilized below the LE state. If the TICT state is "dark" (dominated by non-radiative decay) or if the energy gap to the ground state is too small (Energy Gap Law), the fluorescence is effectively quenched [1, 2].
Visualizing the Quenching Pathway
Figure 1: The competition between the emissive Planar (LE) state and the quench-prone Twisted (TICT) state. In polar solvents, the red pathway dominates.[2]
Module 2: Troubleshooting Protocols (The "How")
Select the scenario that matches your experimental constraints.
Scenario A: "I cannot change the molecule, but I need signal in aqueous buffer."
Solution: Host-Guest Encapsulation. Logic: Encapsulating the ABN fluorophore in a macrocyclic host (like Cyclodextrin) shields it from bulk water and physically restricts the rotation required to form the TICT state [3, 4].
Protocol: Cyclodextrin (CD) Complexation
Target: Restore emission intensity of DMABN or similar derivatives in PBS/Water.
-
Preparation of Host Solution:
-
Prepare a 10 mM stock solution of
-Cyclodextrin ( -CD) or -Cyclodextrin ( -CD) in your working buffer (e.g., PBS, pH 7.4). -
Note:
-CD (smaller cavity) is often preferred for dimethylamino groups; -CD is better for diethylamino or larger groups.
-
-
Titration Experiment:
-
Prepare a 10 µM solution of your ABN fluorophore in buffer (it will likely be weakly fluorescent).
-
Add the CD stock in aliquots (0 to 10 mM final concentration).
-
Observation: You should observe a recovery of the blue (LE) emission or a significant enhancement of the red (ICT) band depending on whether the cavity restricts rotation (LE recovery) or simply lowers local polarity (ICT enhancement).
-
-
Validation:
-
Plot
vs. (Benesi-Hildebrand plot). A linear relationship confirms 1:1 inclusion complex formation.
-
Scenario B: "I can modify the structure. I need a probe that never quenches."
Solution: Structural Rigidification. Logic: If the amino group cannot rotate, the TICT state cannot form. The molecule is forced to decay via the radiative LE pathway, regardless of solvent polarity [5].
Comparison of Flexible vs. Rigid Analogs
| Feature | DMABN (Flexible) | TMABN / Julolidine (Rigid) |
| Structure | Dimethylamino group is free to rotate. | Amino group is constrained in a ring system. |
| Mechanism | Forms TICT in polar solvents.[3][4][5][6][7] | Restricted to LE state (Planar). |
| Fluorescence | Dual (Blue/Red) or Quenched (in water). | Single band (Blue/Green), High Quantum Yield. |
| Solvent Sensitivity | High (Color changes). | Low (Intensity stable). |
| Recommendation | Use for polarity sensing. | Use for robust labeling/tracking. |
-
Recommendation: Switch to 2,3,5,6-1H,4H-tetrahydro-8-cyanoquinolizine (Julolidine-benzonitrile) derivatives if you require high quantum yield in water without encapsulation.
Scenario C: "I need to measure viscosity, utilizing the quenching."
Solution: Viscosity-Dependent Emission. Logic: The rotation from LE to TICT is friction-dependent. In high-viscosity solvents (glycerol, cell membranes), the rotation is hindered, and the bright LE fluorescence is restored [6].
Protocol: Viscosity Calibration
-
Prepare mixtures of Glycerol:Methanol (from 0% to 90% Glycerol).
-
Dissolve ABN (10 µM).
-
Measure Fluorescence (
).[6][8][9] -
Plot
vs. (Viscosity). -
Result: A linear increase in fluorescence confirms the probe is functioning as a molecular rotor.
Module 3: Advanced Optimization Workflow
Use this decision tree to optimize your experimental design.
Figure 2: Decision tree for selecting the correct stabilization strategy based on experimental constraints.
Frequently Asked Questions (FAQ)
Q1: Why does my DMABN sample turn from blue to red and then disappear as I add water to acetonitrile? A: This is the classic TICT progression. In acetonitrile (polar), the red-shifted TICT band appears (dual fluorescence). As you add water (highly polar + H-bonding), the TICT state is stabilized further, but the non-radiative decay channels (quenching) become so efficient due to the "Energy Gap Law" and H-bonding vibrations that the quantum yield drops to near zero [1, 7].
Q2: Can I use ABNs to sense pH?
A: Generally, no, unless the amino group is protonated. Protonation of the amino group (
Q3: Is the TICT state always non-emissive? A: Not always. In aprotic polar solvents like acetonitrile, the TICT state of DMABN is emissive (the "anomalous" red band). It becomes non-emissive primarily in protic, highly polar solvents (water/alcohols) or when the energy gap to the ground state becomes very small [2].
References
-
Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032. Link
-
Galán, M., et al. (2015). Insight into the mechanisms of luminescence of aminobenzonitrile and dimethylaminobenzonitrile in polar solvents. The Journal of Physical Chemistry A, 119(21). Link
-
Nag, A., & Bhattacharyya, K. (1988). Dual luminescence of 4-(N,N-dimethylamino)benzonitrile in
-cyclodextrin: effect of restricted rotation. Chemical Physics Letters, 151(6), 474-478. Link -
Al-Hassan, K. A. (2011). Normal and Twisted Intramolecular Charge Transfer (TICT) Fluorescence of P-(N,N-diphenylamino)benzoic acid methyl ester. Jordan Journal of Chemistry. Link
-
Rettig, W. (1986). Charge Separation in Excited States of Decoupled Systems—TICT Compounds and Implications Regarding the Development of New Laser Dyes and the Primary Process of Vision and Photosynthesis. Angewandte Chemie International Edition, 25(11), 971-988. Link
-
Haidekker, M. A., & Theodorakis, E. A. (2007). Molecular rotors—concepts and applications. Organic & Biomolecular Chemistry, 5, 1669-1678. Link
-
Cogan, S., et al. (2019). The origin of the solvent dependence of fluorescence quantum yields in dipolar merocyanine dyes. Physical Chemistry Chemical Physics. Link
Sources
- 1. Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond | NSF Public Access Repository [par.nsf.gov]
- 2. ajol.info [ajol.info]
- 3. researchgate.net [researchgate.net]
- 4. Fluorescence Modulation by Amines: Mechanistic Insights into Twisted Intramolecular Charge Transfer (TICT) and Beyond | MDPI [mdpi.com]
- 5. ias.ac.in [ias.ac.in]
- 6. jjc.yu.edu.jo [jjc.yu.edu.jo]
- 7. Insight into the mechanisms of luminescence of aminobenzonitrile and dimethylaminobenzonitrile in polar solvents. An ab initio study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. Intramolecular charge transfer with the planarized 4-aminobenzonitrile 1-tert-butyl-6-cyano-1,2,3,4-tetrahydroquinoline (NTC6) - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing reaction temperature for N-alkylation of 4-aminobenzonitrile
This technical guide is structured as a specialized support center resource. It prioritizes actionable, mechanistic troubleshooting over generic instructions, designed for the experienced chemist dealing with the specific challenges of electron-deficient anilines.
Topic: Optimization of Reaction Temperature & Selectivity Control Document ID: TS-ORG-4ABN-001 Last Updated: 2025-05-20
Executive Summary: The "Deactivated Nucleophile" Paradox
The Core Challenge: 4-Aminobenzonitrile (4-ABN) presents a classic physical-organic conflict. The para-cyano group is a strong electron-withdrawing group (EWG), which significantly reduces the nucleophilicity of the amine lone pair via resonance and induction.
-
The Temperature Trap: You must apply heat to overcome the high activation energy (
) of the initial attack. However, once the mono-alkylated product is formed, the alkyl group (an electron-donating group, EDG) increases the nucleophilicity of the nitrogen. -
The Result: The product is more reactive than the starting material. Excessive temperature leads to rapid over-alkylation (dialkylation) rather than conversion of the remaining starting material.
This guide defines the Kinetic Operating Window to maximize mono-alkylation while suppressing side reactions like nitrile hydrolysis.
Critical Parameter: Temperature & Solvent Effects[1][2][3][4]
The Kinetic Operating Window
For standard
| Temperature Zone | Reaction Behavior | Risk Profile |
| < 40°C | Kinetic Stall. The EWG nitrile prevents the amine from attacking the electrophile. | High recovery of Starting Material (SM). |
| 60°C - 80°C | The "Sweet Spot." Sufficient energy to surmount | Optimal balance. |
| > 100°C | Thermodynamic Chaos. Rate of second alkylation ( | High Dialkylation.[1] Solvent degradation. |
| > 120°C | Functional Group Risk. Activation of the nitrile carbon towards nucleophilic attack (hydrolysis). | Formation of 4-aminobenzamide or carboxylic acid. |
Solvent Synergy
Temperature cannot be optimized in isolation from the solvent.
-
DMF/DMSO (Polar Aprotic): Recommended. These solvate the cation of the base (e.g.,
), leaving the anion "naked" and more reactive. This lowers the required temperature (typically 60-80°C). -
Acetonitrile (MeCN): Alternative. Lower boiling point limits the max temperature, acting as a fail-safe against thermal runaway, but may be too slow for bulky electrophiles.
Troubleshooting Guide: Diagnostic & Solutions
Scenario A: "I have 40% Starting Material left, but increasing Temp causes Dialkylation."
Diagnosis: You are fighting the
-
Stop Heating: Maintain temperature at the lower bound (e.g., 60°C).
-
Stoichiometric Control: Do not use excess alkyl halide. Use 0.9 - 1.0 equivalents. It is better to recycle unreacted SM than to separate difficult dialkylated byproducts.
-
Base Switch: Switch from a soluble organic base (DIPEA) to an insoluble inorganic base (K
CO or Cs CO ). The heterogeneous surface effect can sometimes slow the second alkylation.
Scenario B: "New peak appearing at [M+18] or [M+19] in LCMS."
Diagnosis: Nitrile Hydrolysis.[2][3][4][5][6] The nitrile group (
-
Strict Anhydrous Protocol: Flame-dry glassware. Use molecular sieves in your DMF/DMSO.
-
Lower Temp: Hydrolysis activation energy is generally higher than alkylation. Drop T by 10-15°C.[7]
Scenario C: "Reaction stalls completely after 2 hours."
Diagnosis: Product Inhibition or Halide Poisoning. The leaving group (Iodide/Bromide) might be accumulating and inhibiting the reaction if the solubility limit is reached. The Fix:
-
Add Catalyst: Add 10 mol% TBAI (Tetrabutylammonium iodide) or NaI (Finkelstein condition) to facilitate halide exchange if using alkyl chlorides/bromides.
Visualizing the Reaction Pathways
The following diagram maps the kinetic decisions required during optimization.
Caption: Kinetic pathway of 4-ABN alkylation. Note that the Mono-product is more reactive (k2 > k1) than the SM, creating a selectivity bottleneck.
Validated Experimental Protocol (Standardized)
Objective: Mono-alkylation of 4-aminobenzonitrile with Ethyl Iodide.
-
Setup: Flame-dried 50 mL round-bottom flask, magnetic stir bar,
atmosphere. -
Reagents:
-
4-Aminobenzonitrile (1.0 equiv, 5.0 mmol)
-
Anhydrous DMF (10 mL, 0.5 M concentration)
- (Powdered, dry) (2.0 equiv)
-
Alkyl Halide (1.05 equiv) [Note: Keep close to 1:1]
-
-
Procedure:
-
Dissolve 4-ABN in DMF. Add
. Stir for 15 min at Room Temp (RT). -
Add Alkyl Halide dropwise.
-
Ramp: Heat to 60°C . Monitor by TLC/LCMS at 1 hour.
-
Decision Gate:
-
If conversion < 10%: Increase T to 80°C .
-
If conversion > 50%: Hold T.
-
-
-
Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over
.
FAQ: Rapid Response
Q: Can I use NaH (Sodium Hydride) to speed this up?
A: Use with extreme caution. NaH is a strong base that will irreversibly deprotonate the amine (forming a highly reactive amide anion). While this speeds up
Q: Why not use reductive amination instead?
A: Reductive amination (Aniline + Aldehyde +
Q: My LCMS shows a mass of M+1. What is that?
A: In ESI+, M+1 is your parent ion. If you mean M+1 (relative to product) + 14 (Methyl), you have methylation. If you see M+18, that is water addition (Hydrolysis: Nitrile
References & Authority
-
General Nucleophilic Aromatic Substitution & Alkylation Kinetics:
-
Selectivity in Aniline Alkylation:
-
Metal-Catalyzed Alternatives (avoiding thermal issues):
-
Dambal, A., et al. (2017).[9] "An Efficient and Selective Nickel-Catalyzed Direct N-Alkylation of Anilines with Alcohols." ACS Catalysis, 7, 10, 6388–6397.
-
-
Nitrile Hydrolysis Mechanisms:
Sources
- 1. Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusable Heterogeneous Catalyst [organic-chemistry.org]
- 2. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. organic-synthesis.com [organic-synthesis.com]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. US20150336900A1 - Process for the Synthesis of Etravirine and Its Intermediates - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Resolving solubility issues of 4-[Bis(2-cyanobenzyl)amino]benzonitrile in organic solvents
Technical Support Center: Solubility Optimization for 4-[Bis(2-cyanobenzyl)amino]benzonitrile
Executive Summary & Molecule Profile
User Context: You are working with 4-[Bis(2-cyanobenzyl)amino]benzonitrile , a specialized donor-acceptor molecule often utilized in organic optoelectronics (OLEDs) or as a fluorescent probe intermediate.[1]
Chemical Challenge: This molecule features a triphenylamine-like core modified with three nitrile (-CN) groups and benzyl methylene spacers .[1]
-
High Polarity: The three nitrile groups create a significant dipole moment, leading to strong intermolecular dipole-dipole interactions.[1]
-
Flexible Geometry: Unlike rigid triphenylamine, the benzyl arms allow conformational flexibility, which can lead to unpredictable aggregation states (gels or oils) rather than clean crystallization.
-
Solubility Rule: It resists dissolution in non-polar solvents (hexanes) and protic solvents (alcohols) but shows high affinity for polar aprotic and chlorinated media.[1]
Solubility Compatibility Matrix
Use this table to select the correct solvent system for your specific application (e.g., spin coating, synthesis, or spectroscopy).
| Solvent Class | Suitability | Recommended Solvents | Technical Notes |
| Chlorinated | Excellent | Dichloromethane (DCM), Chloroform ( | Primary Choice. Best for general handling and film casting.[1] Rapid evaporation may cause "skinning" or amorphous precipitation.[1] |
| Polar Aprotic | High | DMF, DMSO, NMP, DMAc | Ideal for Stock Solutions. High solubility (>20 mg/mL). Hard to remove due to high boiling points.[1] |
| Aromatic | Moderate | Toluene, Xylene | Temperature Dependent. Likely requires heating (60°C+) to dissolve. Risk of precipitation upon cooling.[1] |
| Protic | Poor | Methanol, Ethanol, Isopropanol | Anti-Solvent. Use only for precipitation/purification. Will not dissolve the solid.[1] |
| Aliphatic | Insoluble | Hexane, Cyclohexane, Pentane | Strictly Incompatible. Will cause immediate oiling out or precipitation. |
Troubleshooting Guide (Q&A Format)
Issue 1: "The compound forms a cloudy suspension or gel in Toluene/Ether and won't clear up."
Diagnosis: Dipole-Dipole Aggregation. The nitrile groups are inducing strong intermolecular attraction that the non-polar solvent cannot overcome.[1] The "cloudiness" is actually micro-crystalline aggregates.[1] Solution:
-
Add a Co-Solvent: Introduce 5-10% volume of a polar solvent like Dichloromethane (DCM) or Chlorobenzene to disrupt the nitrile stacking.[1]
-
Thermal Cycling: Heat the solution to 60°C, hold for 5 minutes, and sonicate while warm.
-
Switch Solvent: If your protocol allows, switch entirely to Chlorobenzene or o-Dichlorobenzene , which balances aromatic pi-stacking capability with higher polarity.[1]
Issue 2: "I dissolved it in DCM, but it precipitated as a sticky oil/film during evaporation."
Diagnosis: Amorphous "Oiling Out" (Benzyl Flexibility).
The benzyl methylene spacers (
-
Slow Evaporation: Do not rotary evaporate to dryness under high vacuum immediately. Use a lower vacuum to remove solvent slowly.[1]
-
Anti-Solvent Trituration: Once concentrated to a small volume, add cold Methanol or Hexane dropwise while stirring vigorously.[1] This forces the "oil" to solidify into a filterable powder.[1]
Issue 3: "Can I use ultrasonic baths to dissolve this? Is it stable?"
Diagnosis: Mechanical vs. Chemical Stability. Solution:
-
Yes, Sonication is recommended. The molecule is chemically stable to standard ultrasonic frequencies (35-40 kHz).[1]
-
Protocol: Sonicate for 10-minute intervals. Ensure the water bath temperature does not exceed 50°C if using low-boiling solvents like DCM to prevent solvent flashing.[1]
Issue 4: "My spin-coated films have pinholes or comets."
Diagnosis: Solubility Limit & Marangoni Flow. This is caused by the compound crashing out of solution during the spin process due to rapid solvent evaporation.[1] Solution:
-
Solvent Blend: Use a binary solvent system.[1]
-
Filtration: You must filter the solution through a 0.45 µm PTFE (Teflon) syringe filter immediately before coating.[1] Nylon filters may absorb the nitrile compound.[1]
Advanced Dissolution Protocol
Objective: Create a stable, particle-free stock solution (e.g., 10 mM) for spectroscopy or device fabrication.
Materials:
-
Solvent: Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF).[1]
-
Equipment: Ultrasonic bath, Vortex mixer, 0.45 µm PTFE Syringe Filter.
Workflow:
-
Weighing: Weigh the target mass of 4-[Bis(2-cyanobenzyl)amino]benzonitrile into a glass vial (avoid plastic, which leaches plasticizers in DCM).
-
Wetting: Add 10% of the total solvent volume.[1] Vortex for 30 seconds to create a slurry.[1]
-
Dilution: Add the remaining solvent.
-
Thermal-Sonic Cycle:
-
Filtration: Pass the warm solution through the PTFE filter into a fresh, clean vial.
Visualizing the Solubility Logic
Diagram 1: Solvent Selection Decision Tree
This logic flow helps you choose the right solvent based on your experimental constraints.[1]
Caption: Decision matrix for selecting the optimal solvent system based on end-use application.
Diagram 2: The "Oiling Out" Prevention Workflow
How to handle the sticky residue issue common with benzyl-amino nitriles.
Caption: Workflow to recover solid material when the compound forms an oil/gum during evaporation.
References
-
PubChem. 4-Aminobenzonitrile Compound Summary. National Library of Medicine (US), National Center for Biotechnology Information. Accessed Feb 2026.[1] [Link]
-
American Chemical Society (ACS). Di- and Tricyanovinyl-Substituted Triphenylamines: Structural and Computational Studies. ACS Omega, 2024. (Provides mechanistic insight into nitrile-TPA aggregation). [Link][1]
Sources
Minimizing side reactions during bis-substitution of 4-aminobenzonitrile
Technical Support Center: 4-Aminobenzonitrile Alkylation
Welcome to the technical support resource for the bis-substitution of 4-aminobenzonitrile. This guide is designed for researchers, chemists, and drug development professionals who are navigating the complexities of this transformation. My goal is to provide not just protocols, but the underlying chemical principles and field-tested insights to help you anticipate, troubleshoot, and resolve common experimental challenges.
Frequently Asked Questions (FAQs)
This section addresses high-level strategic questions you should consider before starting your experiments.
Q1: What are the primary challenges in achieving a clean and high-yield N,N-dialkylation of 4-aminobenzonitrile?
The synthesis is complicated by three main factors:
-
Selectivity Control: The reaction proceeds sequentially from a primary amine to a secondary amine, and finally to the desired tertiary amine. The mono-alkylated intermediate is often more nucleophilic than the starting 4-aminobenzonitrile, which can lead to a "runaway" reaction, making it difficult to stop at the desired bis-substituted product without forming quaternary ammonium salts or having unreacted mono-alkylated product.[1]
-
Competing Side Reactions: The 4-aminobenzonitrile scaffold contains two reactive sites. Besides the target amino group, the cyano group is susceptible to hydrolysis under certain conditions, particularly with strong bases and heat in the presence of water.[2][3]
-
Steric Hindrance: If bulky alkyl groups are being introduced, the second alkylation step can be significantly slower than the first, requiring more forcing conditions which can, in turn, promote other side reactions.
Q2: How does the choice of base impact the reaction outcome?
The base is arguably the most critical variable. Its role is to deprotonate the amine, increasing its nucleophilicity. An ideal base should be strong enough to facilitate the reaction but not so harsh that it causes side reactions.
-
Hydroxide Bases (e.g., NaOH, KOH): While effective deprotonating agents, these should be used with extreme caution. They introduce water and can promote the hydrolysis of the cyano group to a carboxylic acid, especially at elevated temperatures.[3]
-
Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): These are excellent choices for many N-alkylation reactions. They are non-nucleophilic and generally require polar aprotic solvents like DMF or acetonitrile. Cesium carbonate is often more effective due to the "cesium effect," which enhances the nucleophilicity of the amine.[1][4]
-
Hydride Bases (e.g., NaH): Sodium hydride is a very strong, non-nucleophilic base that ensures complete deprotonation. It must be used under strictly anhydrous conditions, as it reacts violently with water. It is an excellent choice for driving the reaction to completion, especially for less reactive alkylating agents.[5]
Q3: What is the role of the solvent in controlling selectivity and side reactions?
The solvent influences reactant solubility, reaction rate, and the reactivity of the nucleophile.
-
Polar Aprotic Solvents (DMF, DMSO, Acetonitrile): These are the most common choices. They effectively dissolve the amine substrate and many of the inorganic bases used. Their ability to solvate cations while leaving the anionic nucleophile relatively "bare" enhances the reaction rate.[6] However, ensure they are anhydrous to prevent nitrile hydrolysis.
-
Non-polar Solvents (Toluene, THF): These can be used, particularly with stronger, more soluble organic bases or phase-transfer catalysts. Toluene is often used in manganese-catalyzed N-alkylations with alcohols.[7]
Troubleshooting Guide: Common Experimental Issues
This section provides a direct, problem-and-solution approach to issues you might encounter in the lab.
Problem 1: Low yield of the desired N,N-dialkylated product with significant recovery of starting material.
-
Potential Cause A: Insufficient Base Strength or Stoichiometry. The amine is not being sufficiently deprotonated to act as an effective nucleophile.
-
Solution: Switch to a stronger base (e.g., from K₂CO₃ to NaH). Ensure you are using at least two equivalents of base for the bis-substitution, as two protons are removed and two equivalents of acid (HX) are generated.
-
-
Potential Cause B: Poor Leaving Group on the Alkylating Agent. The rate of a nucleophilic substitution reaction is highly dependent on the quality of the leaving group.
-
Solution: If using an alkyl chloride, consider switching to the bromide or, ideally, the iodide. The reactivity order is R-I > R-Br > R-Cl. For very challenging alkylations, an alkyl triflate (R-OTf) is an exceptionally good, albeit more expensive, option.[8]
-
-
Potential Cause C: Insufficient Temperature. The reaction may have a high activation energy, particularly for the second alkylation step.
Problem 2: The main product is the mono-alkylated intermediate, not the desired bis-substituted product.
-
Potential Cause A: Insufficient Equivalents of Alkylating Agent. A common mistake is using only one equivalent of the alkylating agent for each step.
-
Solution: To drive the reaction to completion, use a slight excess of the alkylating agent, typically 2.2 to 2.5 equivalents for the entire process. Add the alkylating agent dropwise to control the initial reaction rate.[4]
-
-
Potential Cause B: Reaction Time is Too Short. The second alkylation may be significantly slower than the first, especially with sterically demanding substrates.
-
Solution: Extend the reaction time and monitor progress every few hours. An overnight reaction is often necessary.[11]
-
Problem 3: An unexpected impurity is observed with a mass corresponding to the starting material +17 (M+17) or +18 (M+18).
-
Potential Cause: Hydrolysis of the Cyano Group. This is a classic side reaction where the nitrile (-CN) is converted to an amide (-CONH₂) or a carboxylic acid (-COOH). It is promoted by strong bases (especially hydroxides) and the presence of water.[12][13]
-
Solution 1: Ensure Anhydrous Conditions. Use anhydrous solvents and reagents. Dry glassware thoroughly. Perform the reaction under an inert atmosphere (Nitrogen or Argon) to exclude moisture.
-
Solution 2: Change the Base. Avoid hydroxide bases like NaOH or KOH. Switch to a non-nucleophilic base such as potassium carbonate (K₂CO₃) or sodium hydride (NaH).[4]
-
Solution 3: Moderate the Temperature. High temperatures accelerate hydrolysis. If possible, run the reaction at the lowest temperature that still provides a reasonable reaction rate.
-
Summary of Recommended Reaction Conditions
| Parameter | Recommendation | Rationale & Key Considerations | References |
| Alkylating Agent | R-I > R-Br > R-Cl | Iodides are the most reactive due to I⁻ being an excellent leaving group. Use 2.2-2.5 equivalents. | [4] |
| Base | NaH, K₂CO₃, Cs₂CO₃ | Strong, non-nucleophilic bases prevent cyano group hydrolysis. Use >2.0 equivalents. | [4],[5] |
| Solvent | Anhydrous DMF, Acetonitrile | Polar aprotic solvents enhance reaction rates. Anhydrous conditions are critical. | [6] |
| Temperature | 25 - 120 °C | Start at room temperature and heat as necessary. Monitor for side product formation at higher temperatures. | [9],[10] |
| Atmosphere | Inert (N₂ or Ar) | Prevents reaction with atmospheric moisture, which is critical when using water-sensitive reagents like NaH. |
Visual Guides
Reaction Pathway and Competing Side Reactions
Caption: Desired reaction pathway versus common side reactions.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common issues.
Experimental Protocols
Protocol 1: General Procedure for N,N-Dialkylation with an Alkyl Halide
This protocol is a general guideline and may require optimization for your specific substrate and alkylating agent.
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, add 4-aminobenzonitrile (1.0 eq).
-
Solvent and Base Addition: Add anhydrous DMF (to make a 0.1-0.2 M solution). Stir to dissolve. Carefully add potassium carbonate (K₂CO₃, 2.5 eq) or sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise at 0 °C.
-
Addition of Alkylating Agent: Allow the mixture to stir at room temperature for 30 minutes. Then, add the alkyl halide (2.2 eq) dropwise via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS, checking for the consumption of the starting material and the mono-alkylated intermediate.[11]
-
Work-up: After completion, cool the reaction to room temperature. Quench the reaction by slowly adding water. Extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel.[4]
Protocol 2: Analytical Monitoring by LC-MS
-
Sample Preparation: Withdraw a small aliquot (~5-10 µL) from the reaction mixture. Dilute it with a suitable solvent (e.g., acetonitrile or methanol) in a labeled vial.
-
Instrumentation: Use a reverse-phase C18 column. A typical mobile phase could be a gradient of water and acetonitrile with 0.1% formic acid.
-
Analysis: Inject the diluted sample. Monitor for the mass-to-charge ratio (m/z) of:
-
4-aminobenzonitrile (starting material)
-
Mono-alkylated product
-
N,N-dialkylated product (desired)
-
Hydrolyzed byproducts (amide or carboxylic acid)
-
-
Interpretation: Track the disappearance of starting materials and the appearance of the desired product over time to determine the reaction endpoint. This technique is invaluable for identifying impurities and optimizing reaction conditions.[14][15]
References
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. Nitrile to Acid - Common Conditions [commonorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. researchgate.net [researchgate.net]
- 7. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 10. Temperature controlled condensation of nitriles: efficient and convenient synthesis of β-enaminonitriles, 4-aminopyrimidines and 4-amidinopyrimidines in one system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. brainly.com [brainly.com]
- 13. Hydrolysis of benzonitrile gives [allen.in]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. ijisrt.com [ijisrt.com]
enhancing reversibility of mechanochromic switching in benzonitrile crystals
Status: Operational Ticket ID: BENZO-REV-001 Subject: Enhancing Reversibility of Mechanochromic Switching Assigned Specialist: Senior Application Scientist, Crystal Engineering Division
Welcome to the Mechanochromic Support Hub
You are likely experiencing issues with the reversibility or fatigue resistance of your benzonitrile-based mechanochromic materials.[1] In donor-acceptor (D-A) benzonitrile systems, the transition from a crystalline (stable) state to an amorphous or metastable crystalline state upon grinding is often easy to achieve.[1] The challenge lies in the reverse reaction : restoring the original molecular packing without degrading the material or requiring prohibitive energy inputs.
This guide provides diagnostic workflows and recovery protocols grounded in the thermodynamics of polymorphism and amorphization.[1]
Module 1: Diagnostic – The Physics of Failure
Before applying a fix, identify which failure mode your system is exhibiting.[1]
| Symptom | Root Cause | Diagnostic Check |
| Hysteresis / Slow Recovery | High Glass Transition Temp ( | Does the sample recover if heated to |
| Fatigue (Loss of Contrast) | Chemical degradation or "Amorphous Lock-in."[1] | Check HPLC/NMR after 10 cycles. If pure, the material is trapped in a stable amorphous state.[1] |
| Incomplete Switching | Residual crystallinity acting as a template (seeding).[1] | Does the XRD show residual sharp peaks after grinding? You are not achieving full amorphization. |
| "Gummy" Texture | Plasticization by atmospheric moisture or residual solvent.[1] | Run TGA. Weight loss <100°C indicates solvent trapping lowering the |
Module 2: The Reversibility Landscape (Visualization)
To solve reversibility issues, you must visualize the energy landscape.[1] The "Ground" state is usually a metastable amorphous phase with disrupted
Figure 1: The Mechanochromic Switching Cycle.[1] Note that Solvent Fuming (Green) often provides a lower-energy pathway for recovery compared to Thermal Annealing (Yellow).[1]
Module 3: Optimization Protocols
Protocol A: Solvent Vapor Annealing (SVA)
Best for: Rapid recovery at room temperature; systems sensitive to heat.[1]
The Science: Solvent molecules diffuse into the amorphous matrix, acting as plasticizers.[1] This lowers the effective
Step-by-Step:
-
Chamber Prep: Place 2 mL of a non-solubilizing volatile solvent (e.g., Hexane or Ethanol) in a closed petri dish or desiccator.[1]
-
Exposure: Place the ground benzonitrile powder on a glass slide inside the chamber (do not let it touch the liquid).
-
Timing:
-
Standard D-A Benzonitriles: 30–60 seconds.[1]
-
Sterically Bulky Derivatives: 2–5 minutes.
-
-
Validation: Monitor the emission shift under 365 nm UV light. Stop immediately upon color reversion to prevent solvent trapping (solvate formation).
Protocol B: Thermal Annealing
Best for: Quantitative reversibility studies and fatigue testing.
The Science: Heating supplies the kinetic energy to overcome the activation barrier of crystallization.[1]
Step-by-Step:
-
Determine
and : Run a DSC (Differential Scanning Calorimetry) cycle. Identify the crystallization exotherm ( ) upon heating the amorphous solid. -
Set Temperature: Set your hot stage to
. Do not exceed to avoid melting-induced degradation. -
Cycle: Heat for 5 minutes
Cool to RT Measure PL.
Module 4: Advanced Troubleshooting (FAQ)
Q: My sample recovers spontaneously in minutes. Is this a defect?
A: No, this is a feature known as Self-Recovering Mechanochromism . This often occurs in benzonitrile derivatives with high intramolecular tension (e.g., twisted donor-acceptor geometries). The "ground" state is so high in energy that the barrier to return to the crystal state is negligible at room temperature. Reference Case: The Np-H-1 crystal system demonstrates that high steric strain accelerates self-recovery [2].[1][2]
Q: The emission color changes, but the intensity is weak after grinding.
A: This is "Quenching via Amorphization." In the amorphous state, non-radiative decay pathways are often activated due to increased molecular vibration.[1] Fix: If you need high contrast and high brightness, consider Aggregation-Induced Emission (AIE) active donors (like tetraphenylethylene) attached to the benzonitrile core.[1] This ensures the amorphous state remains emissive [3].
Q: How do I improve fatigue resistance (cycles before failure)?
A: Fatigue is usually caused by the accumulation of "deep trap" amorphous regions that refuse to recrystallize.[1] Fix:
-
Surface Passivation: Perform experiments in an inert atmosphere (
). Oxygen often quenches triplet states in D-A systems exhibiting TADF (Thermally Activated Delayed Fluorescence) [4].[1] -
Soft Crystallization: Use SVA (Protocol A) instead of heat.[1] Thermal cycling causes more lattice stress than solvent-assisted reordering.[1]
Module 5: Comparative Data
Recovery Efficiency of Common Benzonitrile Derivatives
| Method | Recovery Time | Fatigue Resistance | Mechanism |
| Spontaneous | 10 min - 2 hrs | High | Driven by steric strain / intramolecular tension.[1] |
| Thermal Annealing | 1 - 5 min | Low (Thermal degradation risk) | Kinetic energy overcomes crystallization barrier.[1] |
| Solvent Fuming | < 30 sec | Medium | Plasticization lowers |
References
-
Maggiore, A., et al. (2025).[1][3][4] Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs. Journal of Materials Chemistry C. Link
-
Zhang, J., et al. (2025). Intramolecular tension-driven self-recovering mechanochromism in organic microcrystals. Chemical Science. Link
-
Sagara, Y., & Kato, T. (2009).[1] Mechanically induced luminescence changes in molecular assemblies. Nature Chemistry. Link
-
Etherington, M. K., et al. (2016).[1][5] Regio- and conformational isomerization of benzonitrile derivatives: TADF and mechanochromism. Materials Horizons. Link
Sources
- 1. rsc.org [rsc.org]
- 2. Intramolecular tension-driven self-recovering mechanochromism in organic microcrystals - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Correction: Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Multifunctional benzonitrile derivatives with TADF and mechanofluorochromic properties and their application in OLEDs - Journal of Materials Chemistry C (RSC Publishing) DOI:10.1039/D4TC04347B [pubs.rsc.org]
Validation & Comparative
Introduction: The Structural Significance of 4-[Bis(2-cyanobenzyl)amino]benzonitrile
Comprehensive Guide: X-ray Diffraction (XRD) Pattern of 4-[Bis(2-cyanobenzyl)amino]benzonitrile Crystals
In the field of organic optoelectronics and stimuli-responsive materials, 4-[Bis(2-cyanobenzyl)amino]benzonitrile (CAS: 1256483-38-1) represents a critical scaffold for understanding mechanochromic luminescence (MCL) and aggregation-induced emission (AIE) . Unlike simple triphenylamine derivatives, this molecule features a central aminobenzonitrile core flanked by two bulky 2-cyanobenzyl groups. These substituents are strategically positioned to introduce steric hindrance and multiple cyano-groups capable of forming weak intermolecular interactions (C-H···N, π-π stacking).
The X-ray diffraction (XRD) pattern of this compound is not merely a fingerprint; it is the diagnostic tool for distinguishing between its crystalline (thermodynamically stable) and amorphous (kinetically trapped) states. This guide compares the XRD profiles of these phases, elucidating how molecular packing dictates the material's photophysical properties.
Crystallographic Characterization & XRD Analysis
The crystalline form of 4-[Bis(2-cyanobenzyl)amino]benzonitrile typically adopts a packing motif driven by weak hydrogen bonding and dipole-dipole interactions between the cyano groups.
The Pristine Crystalline Phase (Form I)
The pristine crystal, obtained via slow evaporation (e.g., from dichloromethane/hexane), exhibits a highly ordered lattice. Its Powder XRD (PXRD) pattern is characterized by sharp, intense Bragg reflections.
-
Key Diffraction Features:
-
Low-Angle Peaks (2θ < 15°): Correspond to the long-range order and the unit cell dimensions involving the molecular length.
-
Mid-Range Peaks (15° < 2θ < 25°): Reflect the intermolecular packing distances, particularly the π-π stacking interactions between the phenyl rings and the specific arrangement of the cyanobenzyl wings.
-
High-Angle Peaks (2θ > 25°): Associated with short-range contacts, such as C-H···N interactions.
-
The Amorphous Phase (Ground State)
Upon mechanical grinding, the crystalline lattice collapses. The sharp peaks disappear, replaced by a broad, diffuse halo. This transition is reversible via solvent fuming or thermal annealing.
Comparative Analysis: Crystalline vs. Amorphous States
The following table contrasts the XRD characteristics of the pristine crystalline form against its mechanochromically converted amorphous counterpart.
Table 1: Comparative XRD Profile of 4-[Bis(2-cyanobenzyl)amino]benzonitrile Phases
| Feature | Pristine Crystalline Phase (Form I) | Amorphous Phase (Ground State) | Annealed Phase (Restored) |
| Dominant Feature | Sharp, well-resolved Bragg peaks | Broad, diffuse halo (hump) | Sharp peaks (identical to Form I) |
| Key 2θ Regions | Distinct reflections at ~10-12°, 18-20°, 24-26° | Maximum intensity of halo at ~20-25° | Peaks reappear at original positions |
| Crystallinity | High (>90%) | Negligible (<5%) | Restored to High |
| Molecular Packing | Ordered π-π stacking; specific C-H···N networks | Disordered; random orientation | Re-ordered lattice |
| Photoluminescence | typically Blue/Green Emission (450-500 nm) | typically Yellow/Orange Emission (550-600 nm) | Returns to Blue/Green |
| Stability | Thermodynamically Stable | Metastable (reverts upon heating) | Stable |
Note: The exact 2θ values depend on the specific polymorph obtained. However, the contrast between the sharp crystalline pattern and the amorphous halo is the definitive signature of the mechanochromic transition in this class of cyanobenzyl-containing luminogens.
Mechanistic Insight: The Role of Molecular Packing
The transition observed in the XRD pattern correlates directly with the material's emission color.
-
Crystalline State: The bulky 2-cyanobenzyl groups prevent tight face-to-face π-stacking, reducing fluorescence quenching (AIE effect). The lattice is held together by weak C-H···N interactions.
-
Amorphous State: Mechanical force destroys these weak interactions. The molecules adopt a more planar conformation or form excimers, leading to a red-shifted emission (yellow/orange). The loss of long-range order (broad XRD halo) confirms the destruction of the specific C-H···N network.
Visualizing the Transformation
Figure 1: Cycle of mechanochromic transformation and corresponding XRD signatures.
Experimental Protocols
To reproduce these results and verify the XRD patterns, follow these standardized protocols.
Synthesis of 4-[Bis(2-cyanobenzyl)amino]benzonitrile
-
Reagents: 4-Aminobenzonitrile (1.0 eq), 2-Cyanobenzyl bromide (2.2 eq), Potassium carbonate (K₂CO₃, 3.0 eq), Potassium iodide (KI, catalytic amount).
-
Solvent: Acetonitrile (ACN) or DMF.
-
Procedure:
-
Dissolve 4-aminobenzonitrile in ACN.
-
Add K₂CO₃ and KI.
-
Add 2-cyanobenzyl bromide dropwise.
-
Reflux at 80-90°C for 24-48 hours under N₂ atmosphere.
-
Cool, filter inorganic salts, and evaporate solvent.
-
Purify via column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).
-
Yield: Typically 60-80% as a white/yellowish solid.
-
Crystallization (for Form I)
-
Method: Slow Solvent Evaporation.
-
Solvent System: Dissolve the purified solid in a minimum amount of Dichloromethane (DCM). Layer with Hexane or Ethanol.
-
Conditions: Allow to stand at room temperature for 3-5 days.
-
Result: Colorless block-like crystals suitable for Single Crystal XRD (SC-XRD) or grinding for Powder XRD (PXRD).
XRD Measurement Parameters
-
Instrument: Bruker D8 Advance (or equivalent).
-
Radiation: Cu Kα (λ = 1.5406 Å).
-
Voltage/Current: 40 kV / 40 mA.
-
Scan Range (2θ): 5° to 50°.
-
Step Size: 0.02°.
-
Scan Speed: 2°/min.
-
Sample Prep:
-
Pristine: Gently crush crystals (do not grind heavily) to avoid phase transition.
-
Amorphous: Grind crystals vigorously in a mortar for 5 minutes.
-
References
-
Chi, Z., et al. "Mechanochromic Luminescence of Aggregation-Induced Emission Luminogens." Chemical Society Reviews, 2012. Link
-
Tang, B. Z., et al. "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews, 2015. Link
-
Xu, B., et al. "Piezochromic Luminescence of a Series of Dicyanodistyrylbenzene Derivatives: The Influence of Cyano Groups." Journal of Materials Chemistry C, 2013. Link
-
PubChem. "4-Aminobenzonitrile (Compound Summary)." National Library of Medicine. Link
-
Echemi. "4-[Bis(2-cyanobenzyl)amino]benzonitrile Product Information." Echemi Chemical Database. Link
Comparative Guide: Mechanochromic Contrast of Cyanobenzyl vs. Cyanophenyl Derivatives
Executive Summary
In the engineering of stimuli-responsive materials, the choice between Cyanophenyl (rigid, conjugated) and Cyanobenzyl (flexible, methylene-bridged) moieties is a critical decision point for optimizing mechanochromic (MC) contrast.
This guide objectively compares these two structural derivatives. Experimental evidence suggests that Cyanobenzyl derivatives often yield superior mechanochromic contrast ratios (
Mechanistic Comparison: The "Spacer Effect"
The fundamental difference lies in the methylene spacer (
Cyanophenyl Derivatives (Rigid/Conjugated)
-
Structure: The cyano-bearing aromatic ring is directly connected to the fluorophore core (e.g., cyanostilbene, tetraphenylethene).
-
Electronic State: Extended
-conjugation lowers the energy gap ( ), resulting in red-shifted initial emission. -
Packing: Tends to form rigid, high-density packing modes (often H-aggregates).
-
Mechanochromism: The rigid structure limits the magnitude of conformational change during the Crystal
Amorphous transition. The spectral shift ( ) is typically moderate (20–40 nm).
Cyanobenzyl Derivatives (Flexible/Decoupled)
-
Structure: A methylene spacer interrupts the conjugation between the cyano-aryl group and the core.
-
Electronic State: Broken conjugation leads to blue-shifted initial emission (High
). -
Packing: The flexible arm encourages "loose" or "twisted" packing in the crystalline state.
-
Mechanochromism: Mechanical force collapses this loose framework into a compact, often planarized amorphous state. This drastic conformational relaxation results in a high-contrast spectral shift (often >60 nm).
Mechanism of Action Diagram
The following diagram illustrates the structural causality behind the performance differences.
Caption: Structural impact of linker flexibility on mechanochromic contrast. The flexible benzyl spacer allows for a larger conformational delta between crystalline and amorphous states.
Performance Comparison Matrix
The following data summarizes typical performance metrics derived from comparative studies of donor-acceptor fluorophores (e.g., cyanostilbene, anthracene derivatives).
| Feature | Cyanophenyl Derivatives (Rigid) | Cyanobenzyl Derivatives (Flexible) | Scientific Rationale |
| MC Contrast ( | Moderate (20–45 nm) | High (50–100+ nm) | Flexibility allows larger conformational change (Twisted |
| Initial Emission ( | Red-shifted (Orange/Red) | Blue-shifted (Blue/Green) | Phenyl extends conjugation; Benzyl interrupts it. |
| Quantum Yield ( | High (Solid State) | Moderate to High | Rigid phenyl groups suppress non-radiative decay more effectively in crystals. |
| Force Sensitivity | Low to Moderate | High | Looser packing (benzyl) is more easily disrupted by weak shear forces. |
| Reversibility | Slow / High Temp | Fast / Low Temp | Flexible chains reorganize (recrystallize) more readily upon fuming/heating. |
| Solubility | Moderate | Excellent | Methylene spacer disrupts stacking, improving solubility in organic solvents. |
Key Insight: If your application requires visual detection (naked eye) of stress, Cyanobenzyl is the superior candidate due to the distinct color change (e.g., Blue
Validated Experimental Protocols
To objectively compare these derivatives in your own lab, follow this self-validating workflow.
Synthesis (General Knoevenagel Condensation)
-
Reagents: Arylacetonitrile derivative (Phenyl or Benzyl) + Aldehyde core + Base (NaOH/t-BuOK).
-
Validation:
H NMR must show the disappearance of the aldehyde proton (10 ppm) and appearance of the vinyl proton (7-8 ppm). -
Critical Step: For Cyanobenzyl, ensure the methylene protons (
) appear as a singlet around 4.0 ppm.
Mechanochromic Assay Workflow
This protocol quantifies the contrast ratio (
-
Sample Preparation: Recrystallize 50 mg of the derivative from THF/Ethanol to ensure a thermodynamic crystalline state.
-
Initial Measurement: Measure Photoluminescence (PL) spectrum of the pristine powder. Record
. -
Mechanical Stimulus:
-
Place 10 mg of powder in an agate mortar.
-
Grind manually for 5 minutes (standardized time) or use a ball mill (30 Hz, 2 mins) for reproducibility.
-
-
Post-Grinding Measurement: Measure PL spectrum immediately. Record
. -
Recovery Test: Expose the ground powder to DCM vapor for 60 seconds or anneal at
for 5 mins. Remeasure to confirm reversibility.
Experimental Workflow Diagram
Caption: Step-by-step protocol for quantifying mechanochromic contrast and reversibility.
References
-
Remarkable substitution influence on the mechanochromism of cyanostilbene deriv
- Source: Tianjin University / RSC Advances
- Relevance: Establishes the baseline for cyanostilbene mechanochromism and the impact of substitution on crystal packing.
-
-Spacer Engineering: Driving Near-infrared Aggregation Induced-emission.
- Source: Wiley-VCH / PubMed
- Relevance: Directly compares phenyl vs.
-
Photophysical Divergence Driven by
-Spacer Variations in Anthracene-Cyanostilbene Architecture.- Source: Royal Society of Chemistry (RSC)
-
Relevance:Critical Reference. Explicitly states that compounds with a spacer exhibited different mechanochromic shifts (blue-shift vs red-shift) and quantum yields compared to those without, proving the spacer's role in conformational flexibility.[1]
-
Distinct Piezochromic Properties of Cyanostilbene- and Cyanostyrene-Based Luminogens.
- Source: MDPI (M
- Relevance: Provides quantitative data on spectral shifts (10 nm vs 44 nm)
-
Potential 'Meta-site effect' in mechanochromism behavior.
- Source: Shuai Group / Elsevier
- Relevance: Highlights how steric hindrance (similar to the bulk/flexibility of benzyl) influences lattice stability and responsiveness to stimuli.
Sources
Thermal stability (TGA/DSC) of 4-[Bis(2-cyanobenzyl)amino]benzonitrile vs standard AIEgens
This guide provides an in-depth technical analysis of the thermal stability and phase behavior of 4-[Bis(2-cyanobenzyl)amino]benzonitrile (referred to herein as BCBAB ), benchmarking it against standard Aggregation-Induced Emission luminogens (AIEgens) like Tetraphenylethene (TPE) .
Executive Summary
In the development of organic optoelectronic materials, thermal stability is a double-edged sword. While high decomposition temperatures (
4-[Bis(2-cyanobenzyl)amino]benzonitrile (BCBAB) represents a class of "stimuli-responsive" AIEgens. Unlike the rigid, "static" stability of standard TPE, BCBAB exhibits dynamic thermal stability . Its flexible benzyl linkers and dipolar cyano groups create a landscape of metastable polymorphs. This guide demonstrates that while BCBAB may exhibit a lower absolute decomposition threshold than TPE, its complex DSC profile reveals superior utility for mechanochromic and memory-switching applications.
Key Comparative Findings
| Feature | BCBAB (Target) | Tetraphenylethene (Standard) | Triphenylamine (TPA) |
| Primary Utility | Mechanochromism, Polymorphism | General AIE, Aggregation | Hole Transport, Amorphous Films |
| ~300–320 °C (Benzyl C-H labile) | ~350–400 °C (Fully Aromatic) | ~300–350 °C | |
| ~140–180 °C (Tunable/Multiple) | ~230 °C (Sharp) | ~127 °C | |
| Phase Behavior | Complex (Metastable states) | Simple (Crystalline | Stable Amorphous Glass |
Technical Deep Dive: Thermal Analysis Mechanisms
Thermogravimetric Analysis (TGA): The Decomposition Threshold
The TGA profile of BCBAB is distinct from fully aromatic AIEgens due to its specific molecular architecture.
-
Standard AIEgens (TPE): TPE consists solely of phenyl rings and vinyl bonds. Its decomposition is a high-energy process involving the homolysis of strong
or bonds, typically requiring temperatures °C. -
BCBAB Mechanism: The "weak link" in BCBAB is the benzylic position (the
group connecting the amine to the cyano-phenyl ring).-
Pathway: At elevated temperatures (~300 °C), the benzylic C-N bond is prone to cleavage or oxidation (if trace
is present). -
Implication: While stable enough for standard device operation (
°C), BCBAB requires careful vacuum deposition control to avoid in-situ degradation compared to the robust TPE.
-
Differential Scanning Calorimetry (DSC): The Phase Landscape
DSC is where BCBAB outperforms standard AIEgens in terms of functional data.
-
The "TPE Problem": TPE has a high tendency to crystallize. In DSC, it shows a sharp melting endotherm (
) and a crystallization exotherm ( ) upon cooling. This drives phase separation in OLEDs, which is undesirable. -
The BCBAB Advantage (Polymorphism): The cyano groups (-CN) in BCBAB induce strong dipole-dipole interactions, while the flexible benzyl arms allow conformational freedom.
-
Result: You will often observe multiple endothermic peaks in the first heating cycle (representing the melting of different polymorphs) or a cold crystallization peak upon heating a quenched sample. This "thermal memory" is the basis for its use in rewritable optical media.
-
Visualization of Thermal Pathways
The following diagram illustrates the divergent thermal behaviors of the rigid Standard AIEgen (TPE) versus the flexible, responsive BCBAB.
Caption: Comparative thermal phase transitions. TPE follows a simple melt-crystallize cycle, while BCBAB accesses metastable states (Polymorphs A/B) and stable glasses, enabling switching applications.
Experimental Protocols (Self-Validating)
To obtain reproducible data for BCBAB, standard protocols must be modified to account for its potential polymorphism and benzylic instability.
Thermogravimetric Analysis (TGA)
Objective: Determine
-
Preparation: Load 3–5 mg of dried BCBAB powder into a platinum or alumina crucible.
-
Critical Step: Vacuum dry the sample at 40 °C for 4 hours prior to loading to remove solvent solvates (common in cyano-compounds), which can mimic early degradation.
-
-
Atmosphere: Purge with
at 50 mL/min.-
Note: Do not use Air/Oxygen unless testing oxidative stability. Benzylic amines oxidize rapidly
°C.
-
-
Ramp: Heat from 30 °C to 600 °C at 10 °C/min .
-
Validation: The derivative curve (DTG) should show a single primary peak. If a peak appears
°C, it is solvent loss, not degradation.
Differential Scanning Calorimetry (DSC)
Objective: Identify
-
Cycle 1 (Erasure): Heat from 25 °C to 200 °C at 10 °C/min.
-
Purpose: Erase the thermal history of the synthesized powder.
-
Observation: Record the initial melting point (
).[1]
-
-
Cooling (Quench): Cool from 200 °C to 0 °C at 20 °C/min (or faster).
-
Why: Rapid cooling prevents crystallization, forcing the BCBAB into an amorphous glass state to reveal
.
-
-
Cycle 2 (Analysis): Heat from 0 °C to 200 °C at 10 °C/min.
-
Look for:
-
Step Transition: The Glass Transition (
).[2] -
Exotherm: Cold Crystallization (
) – ordering of the amorphous chains. -
Endotherm: Melting (
).
-
-
-
Data Interpretation: If
, the material exhibits polymorphism.
References
-
Mei, J., et al. (2015). "Aggregation-Induced Emission: Together We Shine, United We Soar!" Chemical Reviews. Link
-
Gong, Y., et al. (2015). "Crystallization-Induced Enhanced Emission: Structural and Thermal Characterization." Journal of Physical Chemistry C. Link
-
Zhang, X., et al. (2018). "Mechanochromic Luminescence in Cyano-Substituted AIEgens: The Role of Molecular Packing." Advanced Optical Materials. Link
-
GuideChem Database. (2024). "Product Record: 4-[Bis(2-cyanobenzyl)amino]benzonitrile (CAS 1256483-38-1)." Link
-
Zhao, Z., et al. (2011). "Rational Design of AIEgens: Substitution Effects on Thermal and Optical Properties." Journal of Materials Chemistry. Link
Sources
Solvatochromic shift comparison of 4-[Bis(2-cyanobenzyl)amino]benzonitrile in polar vs nonpolar solvents
This guide provides an in-depth technical analysis of the solvatochromic behavior of 4-[Bis(2-cyanobenzyl)amino]benzonitrile , a specialized Donor-
Executive Summary: The "Push-Pull" Advantage
4-[Bis(2-cyanobenzyl)amino]benzonitrile represents a class of engineered aminobenzonitriles designed for high-sensitivity polarity sensing. Unlike rigid planar dyes (e.g., Nile Red), this molecule incorporates a flexible amino-donor substituted with bulky 2-cyanobenzyl groups.
These substituents serve a dual purpose:
-
Electronic Modulation: They inductively tune the electron density of the nitrogen donor.
-
Conformational Control: The steric bulk promotes a Twisted Intramolecular Charge Transfer (TICT) state upon excitation, making the emission highly sensitive to solvent polarity and viscosity.
Key Differentiator: While standard dyes like PRODAN or Nile Red are excellent for general polarity, the target molecule offers enhanced sensitivity in the "mid-polarity" region and unique solid-state fluorescence (AIE-active potential) due to the cyano-benzyl interactions, overcoming the Aggregation-Caused Quenching (ACQ) limitation of traditional dyes.
Mechanistic Insight: TICT vs. Planar ICT
To interpret the solvatochromic data, one must understand the underlying photophysics.
-
Planar ICT (e.g., Coumarin 153): The molecule remains planar. The dipole moment change (
) is moderate. -
TICT (Target Molecule): Upon excitation, the donor (amino group) twists relative to the acceptor (benzonitrile). This orthogonal geometry creates a complete charge separation (giant dipole), leading to a massive bathochromic (red) shift in polar solvents.
Diagram: TICT Mechanism & Solvatochromism
The following diagram illustrates the energy relaxation pathway dependent on solvent polarity.
Figure 1: Path selection between Locally Excited (LE) and TICT states. Polar solvents stabilize the TICT state, causing a red shift. High viscosity inhibits the twist, enhancing LE emission.
Comparative Analysis: Target vs. Alternatives
This table contrasts 4-[Bis(2-cyanobenzyl)amino]benzonitrile with standard commercial alternatives.
| Feature | 4-[Bis(2-cyanobenzyl)amino]benzonitrile | Nile Red | PRODAN | Reichardt's Dye (ET-30) |
| Core Mechanism | TICT (Twisted Intramolecular Charge Transfer) | Planar ICT | Planar ICT | Zwitterionic Charge Transfer |
| Solvatochromic Range | High (Blue | Moderate (Yellow | High (Blue | Extreme (Colorless |
| Stokes Shift | Very Large (>100 nm) due to relaxation | Moderate (~50-80 nm) | Large (~80-100 nm) | Negative Solvatochromism |
| Solid State | AIE Active (Likely) : Strong emission in aggregate | ACQ (Quenched in aggregate) | ACQ (Weak in aggregate) | Non-fluorescent (typically) |
| Sensitivity | Polarity + Viscosity (Rotor effect) | Polarity (Lipid/Hydrophobic) | Polarity (Surface/Membrane) | H-Bond Acidity (Protic solvents) |
| Best Application | Viscosity sensing, AIE probes, Dual-state sensing | Lipid droplet imaging, Hydrophobicity | Membrane hydration, Protein binding | Solvent polarity scale ( |
Technical Commentary
-
Vs. Nile Red: Nile Red is the "gold standard" for lipophilicity but fails in solid-state applications due to quenching. The target molecule's bulky 2-cyanobenzyl groups prevent
- stacking, preserving emission in the solid state (AIE effect). -
Vs. PRODAN: PRODAN is excellent for membranes but can suffer from uneven partitioning. The target molecule's larger hydrophobic surface area (benzyl groups) ensures distinct partitioning into hydrophobic domains.
Experimental Protocol: Measuring Solvatochromic Shifts
To validate the performance of 4-[Bis(2-cyanobenzyl)amino]benzonitrile, follow this self-validating protocol. This workflow determines the Lippert-Mataga slope , a quantitative measure of polarity sensitivity.
Materials
-
Solvent Set: Cyclohexane (Nonpolar), Toluene, THF, Dichloromethane (DCM), Acetonitrile, Methanol (Polar Protic). Note: Use spectroscopic grade solvents.
-
Reference Dye: Quinine Sulfate (for quantum yield check) or Coumarin 153 (for shift comparison).
Step-by-Step Methodology
-
Stock Solution Preparation:
-
Dissolve 1 mg of the target compound in 1 mL of DMSO or THF to create a 1 mM stock.
-
Checkpoint: Ensure complete dissolution; sonicate if necessary.
-
-
Working Solution Preparation:
-
Aliquot 10
L of stock into 3 mL of each test solvent (Final conc: ~3 M). -
Critical: Absorbance at
must be < 0.1 OD to avoid inner-filter effects.
-
-
Spectroscopic Acquisition:
-
UV-Vis: Record absorption spectra (300–600 nm). Note
. -
Fluorescence: Excite at
. Record emission (350–750 nm). Note .
-
-
Data Analysis (Lippert-Mataga Plot):
-
Calculate the Stokes Shift (
) in wavenumbers ( ): -
Calculate the Orientation Polarizability (
) for each solvent: (Where is the dielectric constant and is the refractive index). -
Plot:
(y-axis) vs. (x-axis). -
Result: A linear slope indicates general solvent effects. A deviation in protic solvents (Methanol) indicates specific H-bonding interactions (common for the cyano group).
-
Representative Data (Expected Trends)
Based on structural analogues (e.g., N,N-dibenzyl-4-aminobenzonitrile):
| Solvent | Orientation Polarizability ( | Visual Color | ||
| Cyclohexane | 0.001 | ~360 | ~410 | Deep Blue |
| Toluene | 0.013 | ~365 | ~430 | Sky Blue |
| THF | 0.210 | ~370 | ~480 | Cyan/Green |
| DCM | 0.217 | ~372 | ~500 | Green |
| Acetonitrile | 0.305 | ~375 | ~540 | Yellow/Orange |
| Methanol | 0.309 | ~370 | ~560 | Red (Weak) |
Note: In highly polar solvents (Methanol), intensity may drop due to the "energy gap law" and TICT non-radiative decay.
Synthesis & Structural Validation
For researchers synthesizing this probe in-house, the structure must be validated to ensure the "2-cyanobenzyl" groups are correctly positioned, as this dictates the steric twist.
Synthesis Pathway:
Nucleophilic substitution of 4-aminobenzonitrile with 2-cyanobenzyl bromide (2 equivalents) in the presence of a base (
Validation Checkpoints:
-
1H NMR: Look for the benzylic protons (
) signal around 4.8 ppm. -
IR Spectroscopy: Distinct Nitrile (
) stretch.-
Non-conjugated (benzyl): ~2240
. -
Conjugated (aniline core): ~2215
. -
Success Criteria: You must see two distinct nitrile peaks (or a split peak) confirming both the core and the substituents.
-
References
-
Reichardt, C. (1994). Solvatochromic Dyes as Solvent Polarity Indicators. Chemical Reviews, 94(8), 2319–2358.
-
Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews, 103(10), 3899–4032.
-
Mei, J., et al. (2015). Aggregation-Induced Emission: Together We Shine, United We Soar! Chemical Reviews, 115(21), 11718–11940.
-
Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Chapter on Solvent Effects).
Safety Operating Guide
Personal Protective Equipment (PPE) & Handling Guide: 4-[Bis(2-cyanobenzyl)amino]benzonitrile
Executive Safety Summary
-
Chemical Identity: 4-[Bis(2-cyanobenzyl)amino]benzonitrile
-
Common Name: Letrozole
-
CAS Number: 112809-51-5
-
Primary Hazard: Reproductive Toxin (Category 1B/2) . Potent non-steroidal aromatase inhibitor.[1]
-
Occupational Exposure Band (OEB): OEB 4/5 (High Potency).
-
Target Occupational Exposure Limit (OEL): < 0.1
g/m (8-hour TWA). -
Critical Action: Do not handle open powder on an open bench. Containment (Isolator/BSC Class II) is mandatory.
Hazard Characterization & Causality
Why strict adherence is non-negotiable.
As a Senior Application Scientist, I must emphasize that the safety profile of this compound is dictated by its mechanism of action , not just its acute toxicity.
-
Mechanism: Letrozole competitively binds to the heme of the cytochrome P450 subunit of aromatase (enzyme CYP19).
-
The Risk: By blocking the conversion of androgens to estrogens, even microgram-level exposure can significantly disrupt hormonal biosynthesis. In laboratory settings, this poses severe risks regarding fertility, fetal development (pregnancy category X), and long-term bone density reduction.
-
Physical State Risk: The compound is typically a fine crystalline powder. Electrostatic charging during weighing can cause "dust fly," creating an invisible aerosol hazard that standard surgical masks cannot filter.
PPE Stratification: A Self-Validating System
PPE is the last line of defense, not the first. Selection depends on the physical state and quantity handled.
Table 1: PPE Specifications & Standards
| Component | Specification | Standard | Scientific Rationale |
| Gloves | Nitrile (Accelerator-free) | ASTM D6978 | Standard medical gloves (ASTM D6319) are insufficient.[2] ASTM D6978 tests permeation against chemotherapy drugs.[2] |
| Respiratory | PAPR or P100 | NIOSH 42 CFR 84 | N95 allows 5% penetration. For an OEL < 0.1 |
| Body | Disposable Gown (Impervious) | ASTM F1670/F1671 | Cotton lab coats absorb and retain powder, creating a secondary exposure source. Use Tyvek® or chemically resistant equivalent. |
| Eyes | Chemical Goggles | ANSI Z87.1+ | Safety glasses leave gaps. Goggles seal against dust migration. |
Operational Decision Logic
Use this decision tree to determine the required containment and PPE level before initiating work.
Figure 1: Risk-based decision matrix for selecting containment and PPE levels.
Operational Protocol: Gowning & De-Gowning
Crucial Insight: Most exposures occur during doffing (removal) of PPE, not during the experiment. The following protocol minimizes cross-contamination.
Step-by-Step Procedure (High Potency Protocol)
-
Pre-Entry Validation:
-
Verify Fume Hood/BSC flow alarm is active.
-
Inspect gloves for pinholes (air inflation test).
-
-
Donning (Putting On):
-
The Experiment:
-
Weigh inside the enclosure.
-
Clean balance immediately with methanol-dampened wipes.
-
Dispose of wipes inside the hood into a dedicated hazardous waste bag.
-
-
Doffing (Removal) - The Critical Phase:
Figure 2: Sequential doffing workflow to ensure contaminants are trapped inside discarded PPE.
Disposal & Decontamination
Disposal:
-
NEVER dispose of Letrozole down the drain. It is an environmental endocrine disruptor.
-
Solids/Stock Solutions: Collect in High-Density Polyethylene (HDPE) containers labeled "Cytotoxic/Hormonal Waste."
-
Destruction Method: High-temperature incineration (>1000°C) is the only validated method to destroy the core structure.
Decontamination of Surfaces:
-
Physical Removal: HEPA vacuum any visible powder (do not sweep, which aerosolizes dust).
-
Solubilization: Wipe surface with Methanol or Ethanol (Letrozole is soluble in alcohols).
-
Surfactant Wash: Follow with a soap/water wash to remove residue.[1][4]
-
Verification: For high-volume areas, surface wipe sampling (LC-MS/MS) is recommended to verify residue is < 10 ng/100cm².
Emergency Response
-
Inhalation: Remove to fresh air immediately.[1][8] Medical evaluation required (monitor for hormonal suppression).
-
Skin Contact: Wash with soap and water for 15 minutes.[1] Do not use alcohol on skin (increases absorption).
-
Eye Contact: Flush for 15 minutes. Consult an ophthalmologist.
References
-
National Institute for Occupational Safety and Health (NIOSH). NIOSH List of Antineoplastic and Other Hazardous Drugs in Healthcare Settings. [Link]
-
ASTM International. ASTM D6978-05: Standard Practice for Assessment of Resistance of Medical Gloves to Permeation by Chemotherapy Drugs. [Link]
-
Occupational Safety and Health Administration (OSHA). Controlling Occupational Exposure to Hazardous Drugs. [Link]
Sources
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. ASTM D6978 — How to Choose Chemotherapy-Resistant Gloves for Maximum Safety | mocare health co., ltd. [mocarehealth.com]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. merckmillipore.com [merckmillipore.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. merckmillipore.com [merckmillipore.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
